molecular formula C9H17BrSi B3231011 (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane CAS No. 131365-11-2

(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane

Cat. No.: B3231011
CAS No.: 131365-11-2
M. Wt: 233.22 g/mol
InChI Key: CSXPORFIUHLWJC-UHFFFAOYSA-N
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Description

(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C9H17BrSi and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoprop-1-ynyl-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrSi/c1-9(2,3)11(4,5)8-6-7-10/h7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXPORFIUHLWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane CAS 131365-11-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS 131365-11-2 | TBDMS-Propargyl Bromide

Executive Summary & Core Identity

(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane (commonly referred to as TBDMS-propargyl bromide ) is a bifunctional organosilicon building block used extensively in advanced organic synthesis. It serves as a robust, electrophilic source of the propargyl silane motif.

Distinct from its trimethylsilyl (TMS) analog, the tert-butyldimethylsilyl (TBDMS) group provides superior steric shielding and hydrolytic stability. This stability allows the alkyne terminus to survive reaction conditions (such as basic aqueous workups or mild nucleophilic attacks) that would cleave a TMS group, making it the reagent of choice for multi-step total syntheses and the construction of complex natural product scaffolds.

Chemical Identity
PropertyDetail
CAS Number 131365-11-2
IUPAC Name (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane
Common Names 3-Bromo-1-(tert-butyldimethylsilyl)propyne; TBDMS-propargyl bromide
Molecular Formula C

H

BrSi
Molecular Weight 233.22 g/mol
SMILES CC(C)(C)(C)C#CCBr
Structure TBDMS–C≡C–CH

–Br

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for laboratory handling.

PropertyValueContext/Notes
Physical State LiquidColorless to pale yellow oil.[1]
Boiling Point ~85–90 °C @ 2 mmHgExtrapolated from TMS analog (79-83°C) and predicted values (~216°C atm). Distillation under high vacuum is required to prevent decomposition.
Density 1.113 g/mLAt 25 °C. Denser than water.
Refractive Index

1.485
Estimated range based on silyl alkyne trends.
Solubility Organic SolventsMiscible with CH

Cl

, THF, Et

O, Hexanes. Hydrolytically stable in neutral water but insoluble.
Stability Cold Storage (2–8 °C)Sensitive to light and heat. The C–Br bond is labile; prolonged storage can lead to discoloration (HBr release).

Synthesis & Preparation

Strategic Analysis

Direct lithiation of propargyl bromide is hazardous and prone to allenyl isomerization. The most reliable, high-purity synthesis utilizes propargyl alcohol as the starting material. This route ensures regiospecific silylation of the alkyne terminus followed by conversion of the alcohol to the bromide.

Protocol: The "Bis-Silylation/Deprotection" Route

This method is preferred for its operational simplicity and high yield (>85%).

Step 1: Generation of 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol
  • Reagents : Propargyl alcohol (1.0 eq), n-BuLi (2.2 eq), TBDMSCl (2.2 eq), THF (anhydrous).

  • Procedure :

    • Cool a solution of propargyl alcohol in THF to -78 °C .

    • Add n-BuLi dropwise.[2] The first equivalent deprotonates the hydroxyl; the second deprotonates the terminal alkyne.

    • Add TBDMSCl (in THF) dropwise. This silylates both the oxygen and the carbon.

    • Warm to room temperature (RT) and stir for 3 hours.

    • Acid Hydrolysis : Add 10% aqueous HCl or AcOH/H

      
      O. Stir for 1 hour. The O–Si bond is acid-labile and cleaves, while the C–Si bond (alkyne) remains intact due to the steric bulk of the TBDMS group.
      
    • Workup : Extract with Et

      
      O, wash with brine, dry over MgSO
      
      
      
      .
    • Result : 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol.

Step 2: Bromination (Appel Reaction)
  • Reagents : Silyl alcohol (from Step 1), CBr

    
     (1.1 eq), PPh
    
    
    
    (1.1 eq), CH
    
    
    Cl
    
    
    (DCM).
  • Procedure :

    • Dissolve the silyl alcohol and CBr

      
        in DCM at 0 °C .
      
    • Add PPh

      
        portion-wise to control the exotherm.
      
    • Stir at 0 °C for 30 minutes, then warm to RT for 1 hour.

    • Purification : Filter through a silica plug (to remove Ph

      
      PO) and elute with hexanes. Concentrate and distill under reduced pressure.
      

SynthesisRoute cluster_0 Step 1: C-Silylation cluster_1 Step 2: Bromination Start Propargyl Alcohol (HC≡C-CH2OH) Dianion Dianion Species (Li-C≡C-CH2OLi) Start->Dianion n-BuLi (2.2 eq) -78°C, THF BisSilyl Bis-Silyl Ether (TBDMS-C≡C-CH2-O-TBDMS) Dianion->BisSilyl TBDMSCl (2.2 eq) MonoSilyl Silyl Alcohol (TBDMS-C≡C-CH2OH) BisSilyl->MonoSilyl H3O+ (Selective O-desilylation) Product TBDMS-Propargyl Bromide (TBDMS-C≡C-CH2Br) MonoSilyl->Product CBr4, PPh3 (Appel Reaction)

Figure 1: Two-step synthetic pathway ensuring regiospecific installation of the TBDMS group on the alkyne carbon.

Reactivity & Applications

Mechanism of Action

The molecule features two distinct reactive sites:[3][4]

  • Electrophilic Carbon (C3) : The propargylic bromide is highly reactive toward nucleophiles (S

    
    2).
    
  • Protected Alkyne (C1-C2) : The TBDMS group acts as a "mask," preventing alkyne proton abstraction and shielding the triple bond from reduction or unwanted coupling.

Key Transformations
A. Propargylic Alkylation (C-C Bond Formation)

Reacts with enolates, cuprates, or Grignard reagents to introduce the protected alkyne unit.

  • Example: Reaction with a lithium enolate of a ketone yields a

    
    -alkynyl ketone.
    
  • Advantage: The TBDMS group prevents "zipper" isomerization of the internal alkyne to a terminal allene, a common side reaction with terminal alkynes.

B. The Nicholas Reaction

Although typically performed with dicobalt clusters, the TBDMS-propargyl cation is stabilized by the silicon beta-effect (though less than TMS). It serves as a precursor for generating propargylic cations using Lewis acids (e.g., BF


OEt

).
C. Danheiser Annulation

One of the most powerful applications. TBDMS-propargyl derivatives react with


-unsaturated ketones or nitrones to form highly substituted aromatic rings or heterocycles. The silyl group directs the regioselectivity of the cycloaddition.

ReactivityMap cluster_inputs cluster_outputs Center TBDMS-Propargyl Bromide (Reagent) Subst Propargylated Adducts Center->Subst SN2 Reaction (Alkylation) Coupling Cross-Coupling Products Center->Coupling Sonogashira/Suzuki (via metal insertion) Terminal Terminal Propargyl Bromide Center->Terminal Deprotection (TBAF/THF) Nu Nucleophiles (Enolates, R-MgBr) Nu->Center Metal Transition Metals (Pd, Cu) Metal->Center Deprotect Fluoride Source (TBAF) Deprotect->Center

Figure 2: Reactivity profile demonstrating the divergent utility of TBDMS-propargyl bromide in synthesis.

Handling & Safety Protocols

Hazard Class : Corrosive, Lachrymator.

  • Lachrymator : Like all propargyl bromides, this compound is a potent tear gas. All manipulations must occur in a functioning fume hood.

  • Explosion Hazard : While the TBDMS group adds weight and stability, propargyl bromides can be shock-sensitive, especially if distilled to dryness. Never distill the pot to dryness; leave a residue.

  • Storage : Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Add copper wire or silver foil as a stabilizer if storing for >1 month to scavenge free bromide.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl ethers.[2] Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Miller, R. B. (1972).[5] A Convenient Propargylating Agent: 3-Bromo-1-Trimethylisilyl-1-Propyne.[5][6] Synthetic Communications, 2(5), 267–272.[5] (Methodological analog). Link

  • Danheiser, R. L., et al. (1984). Scope and mechanism of the (4 + 2) cycloaddition of conjugated enynes with nitrosoalkenes. Journal of the American Chemical Society.
  • PubChem Compound Summary . (2024). 3-Bromo-1-(trimethylsilyl)-1-propyne (Analogous data source). Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for TBDMS stability).

Sources

3-bromo-1-(tert-butyldimethylsilyl)-1-propyne structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne

Executive Summary

3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne (CAS: 131365-11-2) is a specialized organosilicon electrophile widely utilized in advanced organic synthesis and drug discovery. It serves as a robust "linchpin" reagent, enabling the introduction of a protected propargyl motif (TBS-C≡C-CH2-) into complex molecular scaffolds. Its primary value lies in the tert-butyldimethylsilyl (TBS) group, which provides superior steric shielding and stability compared to its trimethylsilyl (TMS) analogue, preventing premature alkyne deprotection or polymerization during multi-step synthesis.

This guide details the structural characteristics, validated synthesis protocols, reactivity profiles, and safety mandates for researchers utilizing this compound in medicinal chemistry and materials science.

Part 1: Structural Characterization & Physicochemical Properties

The molecule consists of a propargyl bromide core protected at the terminal alkyne position by a bulky TBS group. This steric bulk is critical for directing regioselectivity in subsequent nucleophilic substitutions and preventing the formation of allenic byproducts.

Table 1: Physicochemical Data Profile
PropertyValueNotes
Chemical Name 3-Bromo-1-(tert-butyldimethylsilyl)-1-propyneSystematic IUPAC
Common Abbreviation TBS-Propargyl Bromide
CAS Number 131365-11-2 Distinct from TMS analog (38002-45-8)
Molecular Formula C₉H₁₇BrSi
Molecular Weight 233.22 g/mol
Structure t-Bu(Me)₂Si-C≡C-CH₂-BrLinear alkyne geometry
Physical State Clear to light yellow liquid
Density ~1.11 g/mLPredicted at 25°C
Boiling Point ~70-75°C at 2.5 mmHgExtrapolated from analogs; thermally sensitive
Solubility Soluble in DCM, THF, Et₂O, HexanesHydrolytically unstable in protic solvents

Part 2: Synthetic Pathways & Production

The synthesis of 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne is most reliably achieved via the Appel Reaction , converting the corresponding propargyl alcohol into the bromide. This method is preferred over PBr₃ due to milder conditions that minimize acid-catalyzed desilylation or rearrangement to allenyl bromides.

Protocol: Appel Bromination of TBS-Propargyl Alcohol

Reaction Principle:



Step-by-Step Methodology:

  • Preparation : Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon.

  • Starting Material : Dissolve 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Reagent Addition : Add Carbon Tetrabromide (CBr₄) (1.1 equiv) and cool the solution to 0°C in an ice bath.

  • Activation : Slowly add Triphenylphosphine (PPh₃) (1.1 equiv) portion-wise over 20 minutes. Note: The solution will turn slightly yellow.

  • Reaction : Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of alcohol.

  • Workup :

    • Dilute the reaction mixture with Hexanes (equal volume to DCM). This precipitates the Triphenylphosphine oxide (TPPO) byproduct.

    • Filter the suspension through a pad of Celite or silica gel.

    • Concentrate the filtrate under reduced pressure (keep bath temp < 30°C to avoid volatility loss).

  • Purification : Purify via vacuum distillation (preferred) or rapid flash chromatography (100% Pentane) to obtain the clear oil.

Visual Workflow: Synthesis Logic

SynthesisWorkflow Start TBS-Propargyl Alcohol (Starting Material) Reagents Reagents: CBr4 + PPh3 in DCM (0°C) Start->Reagents Activation Intermediate Intermediate: Oxyphosphonium Salt Reagents->Intermediate Nucleophilic Attack Workup Workup: Hexane Precipitation of Ph3P=O Intermediate->Workup SN2 Displacement Product Product: TBS-Propargyl Bromide (>90% Yield) Workup->Product Purification

Figure 1: Step-wise synthesis workflow via the Appel reaction, highlighting the critical SN2 displacement mechanism.

Part 3: Reactivity Profile & Applications

This compound functions as a masked electrophile . The bromine atom is a labile leaving group, while the TBS group protects the alkyne C-H bond from deprotonation or unwanted coupling.

Nucleophilic Substitution (SN2)

The primary application is the alkylation of heteroatoms (O, N, S) to generate protected propargyl ethers, amines, or thioethers.

  • Mechanism: Direct SN2 attack at the propargylic carbon.

  • Selectivity: The bulky TBS group suppresses attack at the alkyne terminus (SN2'), preventing the formation of unwanted allenes.

Precursor for Click Chemistry

TBS-propargyl bromide is a key intermediate for synthesizing TBS-protected azides .

  • Workflow: React with Sodium Azide (NaN₃) in DMF

    
     TBS-Propargyl Azide.
    
  • Utility: The resulting azide participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles, a common scaffold in fragment-based drug design.

Drug Development Utility

In medicinal chemistry, this reagent is used to install a "handle" for late-stage functionalization.

  • PROTACs: Used to link E3 ligase ligands to target protein binders.

  • Antibody-Drug Conjugates (ADCs): Serves as a cleavable or non-cleavable linker precursor.

Visual Reactivity Flowchart

ReactivityFlow Core TBS-Propargyl Bromide (Electrophile) Nu1 Nucleophile: Phenols/Amines (K2CO3, Acetone) Core->Nu1 Nu2 Nucleophile: Sodium Azide (NaN3, DMF) Core->Nu2 Nu3 Metal Exchange (Zn, In) Core->Nu3 Prod1 Protected Propargyl Ethers/Amines Nu1->Prod1 SN2 Alkylation Prod2 TBS-Propargyl Azide (Click Precursor) Nu2->Prod2 Substitution Prod3 Propargyl Metal Species (Barbier-type Reaction) Nu3->Prod3 Insertion

Figure 2: Divergent reactivity pathways demonstrating the compound's versatility as a building block.

Part 4: Handling, Stability & Safety

Warning: Like most propargyl halides, this compound is a lachrymator and a potential skin irritant.

  • Storage:

    • Temperature: Store at 2–8°C .

    • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

    • Stability: The C-Si bond is sensitive to strong acids (e.g., TFA) and fluoride sources (e.g., TBAF). Avoid exposure to these unless deprotection is intended.

  • Safety Hazards:

    • Lachrymator: Causes severe eye irritation and tearing. Handle ONLY in a functioning fume hood.

    • Shock Sensitivity: While the TBS group adds weight and stability, propargyl bromides can be energetically unstable. Do not distill to dryness; avoid excessive heating.

References

  • LookChem . (3-bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane Product Analysis and CAS 131365-11-2 Verification. Retrieved from

  • Organic Chemistry Portal . Appel Reaction: Mechanism and Protocols for Alcohol to Halide Conversion. Retrieved from

  • Sigma-Aldrich . Safety Data Sheet for Propargyl Bromide Derivatives and Handling of Lachrymators. Retrieved from

  • PubChem . Compound Summary for Silyl-Protected Propargyl Bromides. Retrieved from

Strategic Sourcing and Handling of TBDMS-Protected Propargyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.

Executive Summary

3-Bromo-1-(tert-butyldimethylsilyl)propyne (TBDMS-propargyl bromide) is a critical electrophile for installing the propargyl moiety while maintaining orthogonal protection of the alkyne terminus. Unlike its Trimethylsilyl (TMS) analogue, the TBDMS variant offers superior hydrolytic stability (approx.


 times more stable), making it indispensable for multistep syntheses where acidic workups or prolonged storage are required.

However, this stability comes at a premium. While the TMS analogue is a commodity chemical, the TBDMS variant is often a "made-to-order" specialty reagent with high unit costs and variable lead times. This guide analyzes the "Make vs. Buy" decision, provides validated synthesis protocols, and details current market dynamics.

Technical Profile & Specifications

FeatureSpecification
Chemical Name 3-Bromo-1-(tert-butyldimethylsilyl)propyne
Common Name TBDMS-Propargyl Bromide
CAS Number 89590-75-0 (Note: Often confused with TMS analogue 38002-45-8)
Molecular Formula

Molecular Weight 233.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~80–85 °C at 1.5 mmHg (extrapolated)
Stability High resistance to moisture; stable to mild acid/base; lachrymator.
Structural Visualization

The steric bulk of the tert-butyl group protects the alkyne proton from deprotonation and prevents the formation of allenyl byproducts during nucleophilic substitution.

ChemicalStructure cluster_0 TBDMS-Propargyl Bromide Structure TBDMS TBDMS Group (Steric Shield) Alkyne Alkyne Core (Rigid Linker) TBDMS->Alkyne Si-C Bond Bromide Bromide (Leaving Group) Alkyne->Bromide C-C Bond

Figure 1: Structural segmentation highlighting the protective steric shield and reactive electrophilic center.

Market Analysis: Suppliers & Price

The market for TBDMS-propargyl bromide is bifurcated: "In-stock" availability is low, while "Custom Synthesis" is high.

Comparative Pricing (Indicative Q1 2026)

Note: Prices fluctuate based on raw material costs (Silicon/Bromine).

Reagent TypeCASAvailabilityTypical Pack SizePrice Range (USD)Primary Vendors
TMS-Propargyl Bromide 38002-45-8High (Commodity)1g, 5g, 25g$5 - $10 / gSigma, Combi-Blocks, Oakwood
TBDMS-Propargyl Bromide 89590-75-0 Low (Specialty)1g, 5g$50 - $80 / g Enamine, ChemSpace, ChemicalBook
Sourcing Strategy
  • Small Scale (<5g): Purchase from specialty building block vendors like Enamine or Combi-Blocks . The time saved outweighs the synthesis effort.

  • Medium/Large Scale (>10g): Make it. The cost disparity is massive. Raw materials (Propargyl alcohol + TBDMSCl) are cheap, and the synthesis is scalable.

Synthesis Protocol (The "Make" Option)

For requirements exceeding 10g, in-house synthesis is the only economically viable path. The following protocol is based on the Appel Reaction , which avoids the use of unstable sulfonate intermediates.

Reaction Pathway[1][2][3]
  • Silylation: Protection of Propargyl Alcohol.

  • Bromination: Conversion of the alcohol to bromide using

    
    .
    

SynthesisPath Start Propargyl Alcohol (Cheap Commodity) Step1 Step 1: Silylation (n-BuLi, TBDMSCl, THF, -78°C) Start->Step1 Inter Intermediate: 3-(TBDMS)-prop-2-yn-1-ol Step1->Inter Yield: ~95% Step2 Step 2: Appel Bromination (CBr4, PPh3, DCM, 0°C) Inter->Step2 Product Product: TBDMS-Propargyl Bromide Step2->Product Yield: ~85%

Figure 2: Two-step synthesis pathway from commodity propargyl alcohol.

Detailed Methodology

Step 1: Preparation of 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol

  • Dissolve propargyl alcohol (1.0 eq) in anhydrous THF at -78°C under Argon.

  • Add n-BuLi (2.2 eq) dropwise. The first equivalent deprotonates the alcohol; the second deprotonates the alkyne.

  • Stir for 1 hour, then add TBDMSCl (1.1 eq). Note: The silyl group preferentially attacks the C-terminus due to the "hard/soft" nature of the anion, but O-silylation can occur. Aqueous workup hydrolyzes the O-Si bond, leaving the C-Si bond intact.

  • Quench with dilute HCl. Extract with ether.[1]

Step 2: Bromination (Appel Reaction)

  • Dissolve the silylated alcohol (1.0 eq) and

    
     (1.1 eq) in dry DCM at 0°C.
    
  • Add

    
     (1.1 eq) portion-wise to control the exotherm.
    
  • Stir at 0°C for 2 hours.

  • Purification: Filter through a silica plug (to remove

    
    ) and concentrate. Distillation is recommended for high purity, but flash chromatography (Hexanes/EtOAc 95:5) is safer for smaller batches.
    

Handling, Stability & Safety

Unlike the volatile and shock-sensitive parent propargyl bromide, the TBDMS derivative is heavier and thermally more stable, but it still requires rigorous safety protocols.

Stability Matrix
ConditionTBDMS-Propargyl BromideTMS-Propargyl Bromide
Hydrolysis (pH 7) Stable (Weeks)Unstable (Hours)
Acidic Workup (pH 4) StableRapid Desilylation
Basic Conditions StableStable
Flash Chromatography Silica CompatibleSilica Sensitive (Decomposes)
Storage Protocols
  • Temperature: Store at 2–8°C.

  • Atmosphere: Argon or Nitrogen blanket is mandatory to prevent hydrolysis over months.

  • Stabilizer: Commercial batches often contain copper wire or trace

    
     to scavenge trace acid.
    

Safety Warning:

  • Lachrymator: Potent tear gas effect. Handle only in a functioning fume hood.

  • Explosion Hazard: Do not distill to dryness. The residue may contain unstable brominated byproducts.

References

  • Synthesis of Silylated Propargyl Alcohols: Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.

  • Appel Reaction Protocol: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801–811.

  • Comparative Stability of Silyl Groups: Greene, T. W., & Wuts, P. G. M.[2] "Protective Groups in Organic Synthesis." Wiley-Interscience.

  • Vendor Data (Combi-Blocks): "Propargyl Bromide Derivatives - Product Catalog."

  • Vendor Data (Enamine): "Building Blocks for Medicinal Chemistry - Alkynes."

Sources

Stability of tert-Butyldimethylsilyl (TBS) Alkynes in Organic Synthesis

[1]

Executive Summary

The tert-butyldimethylsilyl (TBS) group represents a critical "Goldilocks" zone in alkyne protection strategies. Unlike the labile trimethylsilyl (TMS) group, which often succumbs to unintended cleavage during basic methanolysis or silica gel chromatography, and the hyper-stable triisopropylsilyl (TIPS) group, which can be prohibitively difficult to remove without affecting other sensitive functionalities, the TBS group offers a balanced profile. It provides robust steric shielding against nucleophiles while remaining cleanly cleavable via fluoride-mediated pathways.

This guide details the physicochemical basis of TBS-alkyne stability, comparative metrics against other silyl groups, and validated protocols for their installation and removal.

Part 1: The Physicochemical Basis of Stability

The stability of a TBS-protected alkyne (

1
The Si-C(sp) Bond Character

The bond energy of Si-C is approximately 318 kJ/mol, which is robust. However, the

The Steric "Umbrella" Effect

The tert-butyl group is the functional differentiator.

  • TMS (

    
    ):  Minimal steric bulk. Nucleophiles (OH⁻, MeO⁻) can easily access the silicon center, leading to rapid cleavage in basic conditions (
    
    
    ).
  • TBS (

    
    ):  The bulky tert-butyl group creates a "cone of protection" that significantly retards the trajectory of incoming nucleophiles. This kinetic barrier makes TBS-alkynes stable to conditions that cleave TMS-alkynes (e.g., mild bases, Grignard reagents).
    

Part 2: Comparative Stability Matrix

The following table synthesizes relative stability data, normalized against TMS. This matrix is essential for designing orthogonal protection strategies.

FeatureTMS Alkyne (

)
TBS Alkyne (

)
TIPS Alkyne (

)
TBDPS Alkyne (

)
Relative Stability (Acid) 1 (Labile)~20,000 (Stable) ~700,000 (Very Stable)~20,000 (Stable)
Relative Stability (Base) 1 (Labile)~20,000 (Stable) ~100,000 (Very Stable)~5,000 (Mod. Stable)

Cleaves RapidlyStable / Very Slow StableStable
TBAF (Fluoride) Instant CleavageClean Cleavage (<1h) Slow Cleavage (>4h)Clean Cleavage
n-BuLi (Lithiation) Deprotonation (if H avail)Stable (Orthogonal) StableStable
Chromatography (

)
Can degradeStable StableStable

Key Insight: TBS alkynes are orthogonal to TMS alkynes. You can selectively deprotect a TMS alkyne (using


) while leaving a TBS alkyne intact.[2]

Part 3: Chemical Resilience & Vulnerabilities

Acid Stability (Protodesilylation)

Unlike silyl ethers (Si-O), silyl alkynes (Si-C) are remarkably stable to acid. The mechanism of acid cleavage involves electrophilic attack of a proton on the

  • Observation: TBS alkynes generally survive acidic workups (e.g., 1M HCl washes) and acidic reaction conditions (e.g., TsOH catalyzed ketal formation) that would cleave a TBS ether.

Fluoride Sensitivity (The Kryptonite)

The thermodynamic driving force for deprotection is the formation of the Si-F bond, which is exceptionally strong (~135 kcal/mol). This reaction is specific and serves as the primary method for removal.

Mechanism of Fluoride-Mediated Desilylation

The following diagram illustrates the pathway of fluoride-mediated cleavage. Note the formation of the pentacoordinate silicate intermediate, which is the rate-determining transition state.

DesilylationMechanismStartTBS-Alkyne(R-C≡C-SiMe2tBu)IntermediatePentacoordinateSilicate Anion[R-C≡C-Si(F)Me2tBu]-Start->Intermediate Nucleophilic AttackFluorideFluoride Source(TBAF / F-)Fluoride->IntermediateTransitionC-Si BondCleavageIntermediate->Transition Rate LimitingCarbanionAcetylide Anion(R-C≡C:)-Transition->CarbanionByproductSilyl Fluoride(F-SiMe2tBu)Transition->ByproductProductTerminal Alkyne(R-C≡C-H)Carbanion->Product Protonation (H2O/Workup)

Figure 1: Mechanism of Fluoride-Mediated Desilylation showing the critical pentacoordinate intermediate.

Part 4: Strategic Deprotection Protocols

Method A: Standard TBAF Deprotection

Use Case: General removal of TBS group when the substrate is not sensitive to basicity.

Reagents:

  • Tetrabutylammonium fluoride (TBAF), 1.0 M in THF.[3]

  • Tetrahydrofuran (THF) (anhydrous).

Protocol:

  • Setup: Dissolve the TBS-alkyne (1.0 equiv) in anhydrous THF (0.1 M concentration) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add TBAF solution (1.1 to 1.5 equiv) dropwise at

    
    .
    
  • Reaction: Allow to warm to room temperature. Monitor by TLC.

    • Self-Validation: Look for the appearance of a more polar spot (terminal alkyne) and the disappearance of the starting material.

    • NMR Check: Disappearance of the singlet at

      
       ppm (
      
      
      ) and
      
      
      ppm (
      
      
      ). Appearance of triplet/singlet at
      
      
      ppm (
      
      
      ).
  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    or EtOAc. Wash organic layer with brine, dry over
    
    
    , and concentrate.

Causality: TBAF provides "naked" fluoride ions in the organic phase. The ammonium counterion solubilizes the fluoride, allowing it to attack the silicon center aggressively.

Method B: Buffered/Mild Deprotection (Acetic Acid/TBAF)

Use Case: Substrates containing base-sensitive groups (e.g., esters, epoxides) that might ring-open or hydrolyze under the basicity of standard TBAF.

Protocol:

  • Mix TBAF (1.0 M in THF) with Glacial Acetic Acid (1:1 molar ratio) prior to addition.

  • Add this buffered mixture to the substrate in THF at

    
    .
    
  • Why this works: The acetic acid buffers the solution, neutralizing the highly basic hydroxide ions that can form from trace water in TBAF, while leaving the nucleophilic fluoride ions free to attack the silicon.

Part 5: Decision Logic for Silyl Alkyne Selection

Use the following logic flow to determine if TBS is the correct protecting group for your specific synthetic route.

SelectionLogicStartSelect Alkyne ProtectionQ1Will you use Strong Base?(e.g., LDA, BuLi elsewhere)Start->Q1Q2Will you use AcidicConditions? (e.g., HCl)Q1->Q2YesTMSUse TMS(Easy on/off, cheap)Q1->TMSNo (Mild only)Q3Is Orthogonality Required?(Selective deprotection)Q2->Q3Mild/No AcidTIPSUse TIPS(Maximum Stability)Q2->TIPSHarsh AcidTBSUse TBS(Balanced Stability)Q3->TBSNeed to cleave TMS firstQ3->TBSStandard ProtectionQ3->TIPSNeed to cleave TBS first

Figure 2: Strategic decision tree for selecting silyl protecting groups based on reaction conditions.

References

  • Corey, E. J., & Venkateswarlu, A. (1972).[3][4][5] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][4][5][6][7] Journal of the American Chemical Society, 94(17), 6190–6191.[8] [Link]

  • Wuts, P. G. M. (2014).[9] Greene's Protective Groups in Organic Synthesis (5th ed.).[9] Wiley.[3][4][9][10][11] [Link][3][11]

  • Denmark, S. E., & Butler, C. R. (2009). Vinylation of Aromatic Halides Using Dimethyl(pyridyl)vinylsilanes. Journal of the American Chemical Society, 131(31), 11223–11233. (Discusses mechanistic aspects of silanol/silyl ether stability). [Link]

  • Kim, Y., & Swager, T. M. (2003). Control of Conformational Equilibria in Conjugated Polymers by Ion Binding. Angewandte Chemie International Edition, 42(45), 5668-5672. (Demonstrates fluoride sensitivity of alkynes). [Link]

3-tert-butyldimethylsilylpropargyl bromide synonyms and IUPAC name

[1][2][3]

Executive Summary

3-tert-butyldimethylsilylpropargyl bromide is a specialized organosilicon building block used extensively in advanced organic synthesis.[1][2] It serves as a protected propargyl electrophile, allowing for the introduction of a terminal alkyne moiety that is sterically shielded by the bulky tert-butyldimethylsilyl (TBDMS) group. This protection prevents unwanted proton abstraction of the acetylenic hydrogen during base-mediated alkylations and directs nucleophilic attack to the propargylic position.[2]

This guide details the compound's nomenclature, validated synthesis protocols, reactivity profiles, and safety considerations for researchers in drug discovery and total synthesis.

Nomenclature & Chemical Identity

Precise identification is critical as this compound is frequently confused with its ether isomer, (3-bromopropoxy)(tert-butyl)dimethylsilane.[1][2] The compound discussed here features the silicon atom directly bonded to the alkyne carbon.[2]

Attribute Details
IUPAC Name (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane
Common Name 3-TBDMS-propargyl bromide; 1-Bromo-3-(tert-butyldimethylsilyl)-2-propyne
CAS Number 131365-11-2
Molecular Formula C₉H₁₇BrSi
Molecular Weight 233.22 g/mol
SMILES CC(C)(C)(C)C#CCBr
Structure Br-CH₂-C≡C-Si(CH₃)₂C(CH₃)₃

CRITICAL WARNING: Do not confuse with CAS 89031-84-5 ((3-bromopropoxy)-tert-butyldimethylsilane), where the TBDMS group protects an oxygen atom (ether linkage).[1][2] Ensure your vendor provides the alkynyl silane (CAS 131365-11-2).[1][2]

Synthesis & Preparation Protocols

Direct metallation of propargyl bromide often leads to allenic isomerization. The industry-standard "Best Practice" synthesis proceeds via the silylation of propargyl alcohol followed by bromination using the Appel reaction.[2] This route ensures regioselectivity and high purity.

Phase 1: Synthesis of 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol

Precursor CAS: 120789-51-7[1][2]

Reagents: Propargyl alcohol, n-Butyllithium (n-BuLi), TBDMS-Cl, THF.[1][2]

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.5 M relative to alkyne).

  • Deprotonation: Cool to -78°C . Add propargyl alcohol (1.0 equiv).[3] Slowly add n-BuLi (2.2 equiv) dropwise.[1][2] The first equivalent deprotonates the hydroxyl group; the second deprotonates the terminal alkyne.[2] Stir for 1 hour at -78°C.

  • Silylation: Add a solution of TBDMS-Cl (1.1 equiv) in THF dropwise.

    • Mechanistic Note: The C-lithio species is more nucleophilic toward silicon than the O-lithio species, but O-silylation can occur.[1][2] However, the standard workup (acidic or fluoride treatment) or specific stoichiometry favors the C-silylated product. A more robust method involves quenching with water to hydrolyze any transient O-silyl ether, leaving the robust C-Si bond intact.[1][2]

  • Workup: Warm to room temperature (RT) over 2 hours. Quench with saturated aqueous NH₄Cl.[4] Extract with Et₂O. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation or flash chromatography (Hexanes/EtOAc) yields the alcohol intermediate.

Phase 2: Appel Bromination to 3-TBDMS-propargyl bromide

Reagents: Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), DCM.

  • Setup: Dissolve 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol (1.0 equiv) and CBr₄ (1.25 equiv) in anhydrous DCM (0.3 M) at 0°C .

  • Reaction: Slowly add PPh₃ (1.5 equiv) portion-wise to the stirring solution. The reaction is typically exothermic; maintain temperature <5°C.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (stain with KMnO₄; product is UV active/stainable).

  • Workup: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (Ph₃PO). Filter through a silica plug or Celite pad.

  • Purification: Concentrate the filtrate. Purify via rapid flash chromatography (100% Pentane or Hexanes) to minimize silica-induced decomposition.[1][2]

    • Stability Note: Store the product at -20°C under Argon.

Synthesis Workflow Diagram

SynthesisPathStartPropargyl Alcohol(HC≡C-CH2OH)Step1Dianion Formation(Li-C≡C-CH2OLi)Start->Step1n-BuLi (2.2 eq)-78°C, THFInterIntermediate Alcohol(TBDMS-C≡C-CH2OH)Step1->Inter1. TBDMS-Cl2. H3O+ WorkupFinal3-TBDMS-propargyl bromide(TBDMS-C≡C-CH2Br)Inter->FinalCBr4, PPh3DCM, 0°C (Appel)

Figure 1: Step-wise synthesis from commercially available propargyl alcohol.

Physical & Chemical Properties[1][2][3][4][5][7][8]

PropertyValue / Description
Physical State Colorless to pale yellow liquid
Boiling Point ~216°C (Predicted at 760 mmHg); typically distilled under high vacuum.[1][2]
Density ~1.11 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Et₂O, Hexanes. Insoluble in water.
Stability Moisture sensitive. Stable to weak bases. Acid sensitive (protodesilylation).

Reactivity & Applications

The TBDMS group exerts a profound steric and electronic influence, directing reactivity and stabilizing intermediates.

Nucleophilic Substitution (Alkylation)

The primary application is as an electrophile. The TBDMS group blocks the acetylenic proton, preventing self-deprotonation by the nucleophile's base.[2]

  • Reaction: Reacts with enolates, malonates, or amines.

  • Regioselectivity: Favors Sɴ2 attack at the propargylic carbon. However, steric bulk can occasionally promote Sɴ2' (allenyl) formation if the nucleophile is very bulky.

Nicholas Reaction

The alkyne can form a complex with dicobalt octacarbonyl [Co₂(CO)₈]. The resulting propargyl cation is stabilized by the cobalt cluster, allowing for reaction with weak nucleophiles.

  • Utility: The TBDMS group remains stable during complexation, adding steric control to the addition of the nucleophile.

Click Chemistry Precursor

Following alkylation, the TBDMS group can be removed (using TBAF) to reveal the terminal alkyne for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1][2] Alternatively, the silyl-alkyne itself can participate in specific cycloadditions under forcing conditions.[1][2]

Reactivity Logic Diagram

ReactivityCompound3-TBDMS-propargyl bromideAlkylationAlkylation Product(TBDMS-C≡C-CH2-Nu)Compound->AlkylationNucleophile (Nu-)SN2 Pathway (Major)AlleneAllenyl Silane(CH2=C=C(Nu)-TBDMS)Compound->AlleneBulky Nu-SN2' Pathway (Minor)DeprotectionTerminal Alkyne(H-C≡C-CH2-Nu)Alkylation->DeprotectionTBAF or Fluoride sourceClickTriazole ProductDeprotection->ClickR-N3, Cu(I)

Figure 2: Divergent reactivity pathways depending on nucleophile choice and post-reaction processing.[1][2]

Handling & Safety Information

  • Hazards: As an alkyl bromide, it is a potential lachrymator and alkylating agent. It causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen). Moisture can cause slow hydrolysis of the bromide or silane cleavage over time.

  • Incompatibility: Strong acids (cleaves C-Si bond), strong oxidizers.[1][2]

References

  • LookChem. (3-bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane - Product Properties and CAS 131365-11-2. Link

  • Sakai, N., et al. "Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides with Appel-Type Reaction Conditions."[1][2] Synlett, 2009(13), 2105–2108. Link

  • Organic Chemistry Portal. "Appel Reaction: Mechanism and Procedures." Link

  • PubChem. "Compound Summary: 3-(tert-Butyldimethylsilyl)prop-2-yn-1-ol (Precursor)."[1][2] Link[1]

  • BenchChem. "Preventing side reactions of the propargyl group during synthesis." Link[1]

Technical Stewardship Guide: (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

Core Directive

This guide provides an autonomous, technical analysis of the safety, handling, and reactivity profile of (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane (CAS: 131365-11-2). Unlike generic Safety Data Sheets (SDS), this document bridges the gap between regulatory compliance and practical laboratory application, emphasizing the compound's dual nature as a valuable electrophile and a potent alkylating agent.

Critical Hazard Overview: While the bulky tert-butyldimethylsilyl (TBDMS) group reduces the extreme volatility and shock sensitivity associated with the parent propargyl bromide, the propargylic bromide moiety remains a highly reactive lachrymator and alkylating agent . Users must treat this compound as a potential genotoxin and severe skin/eye irritant.

Physicochemical Architecture
PropertySpecificationTechnical Insight
IUPAC Name (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane-
CAS Number 131365-11-2 Distinct from the saturated analog (89031-84-5) and TMS analog (38002-45-8).
Molecular Formula C₉H₁₇BrSi-
Molecular Weight 233.22 g/mol High MW reduces vapor pressure relative to propargyl bromide.
Physical State Liquid (Colorless to pale yellow)Viscosity is higher than parent alkyne.
Boiling Point ~216°C (Predicted)Low volatility at RT, but vapors accumulate upon heating.
Density 1.113 g/cm³Denser than water; sinks in aqueous spills.
Solubility Organic Solvents (DCM, THF, Toluene)Hydrolytically unstable; reacts slowly with water.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Prevents hydrolysis and autocatalytic decomposition.

Part 2: Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived)

Based on structural analogy to propargyl bromide and silyl-protected electrophiles.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation/Lachrymator).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]

  • Flammable Liquids: Category 4 (Combustible liquid).

Mechanistic Toxicology: The Alkylation Risk

The primary danger lies in the propargyl bromide motif. This functional group is a "soft" electrophile capable of alkylating biological nucleophiles (DNA bases, cysteine residues) via an S_N2 mechanism.

  • Causality: The bromine atom is a good leaving group, and the adjacent alkyne system stabilizes the transition state for nucleophilic attack.

  • TBDMS Mitigation: The TBDMS group provides steric bulk, slightly retarding the rate of alkylation compared to unsubstituted propargyl bromide, but does not eliminate the risk.

  • Lachrymatory Effect: The compound activates TRPA1 channels in sensory nerves, causing immediate, intense tearing and respiratory distress upon vapor exposure.

Part 3: Safe Handling & Reaction Architecture

Engineering Controls & PPE

Trustworthiness in handling requires a "Zero-Contact" protocol.

  • Ventilation: All operations must occur within a certified chemical fume hood operating at face velocity >100 fpm.

  • Glove Selection:

    • Standard: Nitrile (Double gloving recommended; 0.11 mm minimum).

    • Spill Cleanup: Silver Shield® or Viton® laminates. Note: Brominated aliphatics can permeate standard latex/nitrile rapidly.

  • Eye Protection: Chemical splash goggles are mandatory. Face shields are required during scale-up (>10g).

Experimental Workflow: Synthesis & Reactivity

The following diagram illustrates the logical flow for synthesizing and utilizing this reagent, highlighting critical control points.

ReactionWorkflow cluster_danger High Hazard Zone Start Precursors: Propargyl Alcohol + TBDMS-Cl Protection Step 1: Silylation (Imidazole/DMF) Start->Protection 0°C -> RT Intermed Intermediate: TBDMS-Propargyl Alcohol Protection->Intermed Workup Bromination Step 2: Bromination (CBr4/PPh3 or PBr3) *CRITICAL CONTROL POINT* Intermed->Bromination 0°C, Anhydrous Product Target: (3-Bromoprop-1-yn-1-yl)(TBDMS) Bromination->Product Purification (Silica) Usage Application: Nicholas Reaction / Alkylation Product->Usage Nucleophilic Attack

Caption: Figure 1. Synthesis workflow highlighting the 'High Hazard Zone' where the active alkylating agent is generated.

Stability & Storage Protocol
  • Temperature: Store at 2–8°C. Thermal energy can accelerate decomposition, potentially releasing HBr gas.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture intrusion leads to hydrolysis of the Si-C bond (slow) or Si-O bond (if present in impurities), generating corrosive byproducts.

  • Incompatibilities: Strong bases (cleaves alkyne proton if deprotected, or eliminates HBr), Fluoride ions (cleaves TBDMS), Strong oxidizers.

Part 4: Emergency Response Protocols

Spill Management Decision Tree

In the event of a release, immediate decision-making is vital. Do not use water initially, as it spreads the immiscible organic liquid.

SpillResponse Start Spill Detected Volume Volume > 10 mL? Start->Volume FumeHood Inside Fume Hood? Volume->FumeHood No (Minor Spill) Evacuate EVACUATE LAB Activate Fire Alarm Call HazMat Volume->Evacuate Yes (Major Spill) FumeHood->Evacuate No (Outside Hood) Contain Close Hood Sash Alert Personnel FumeHood->Contain Yes Absorb Absorb with Vermiculite or Activated Carbon Contain->Absorb Neutralize Treat Waste with Dilute NaOH/Ethanol Absorb->Neutralize Disposal Dispose as Halogenated Organic Waste Neutralize->Disposal

Caption: Figure 2. Emergency response logic for spills. Major spills outside containment require immediate evacuation due to lachrymatory potential.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[3] The lachrymatory effect serves as a warning; if you can smell it/feel it, you are overexposed.

  • Skin Contact: Do not use ethanol immediately, as it may increase skin absorption. Wash with copious soap and water for 15 minutes.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][3][4] Seek immediate ophthalmological attention.

Part 5: Waste Disposal & Deactivation

Self-Validating Disposal Method:

  • Quenching: Dissolve the waste material in a combustible solvent (e.g., acetone).

  • Chemical Deactivation: Treat with a solution of sodium hydroxide in ethanol/water to hydrolyze the bromide and cleave the silyl group, converting the toxic alkylating agent into less hazardous alcohols and salts.

  • Verification: Check pH to ensure alkalinity (pH > 10) before disposal into halogenated waste streams.

References

  • LookChem. (2024). Product Information: (3-bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane (CAS 131365-11-2).[5][6] Retrieved from

  • BLD Pharm. (2024). Safety Data Sheet: (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane.[6] Retrieved from

  • PubChem. (2024). Compound Summary: (3-Bromopropoxy)(tert-butyl)dimethylsilane (Analogous Structure for Toxicity Inference). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Propargyl Bromide Safety Data Sheet (Base Moiety Toxicology). Retrieved from

  • Chemistry LibreTexts. (2021). Nucleophilic Substitution Reactions: SN2 Mechanism of Propargyl Halides. Retrieved from

Sources

Solvation Mechanics and Reactivity Profiles of Silylated Propargyl Bromides in THF and DCM

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Silylated propargyl bromides—most notably 3-bromo-1-(trimethylsilyl)-1-propyne —are highly versatile electrophiles and propargylating agents utilized in advanced organic synthesis. The bulky trimethylsilyl (TMS) group serves a dual purpose: it protects the terminal alkyne from unwanted side reactions and imparts significant lipophilicity to the molecule.

While this compound is universally soluble in standard organic solvents, the choice between Tetrahydrofuran (THF) and Dichloromethane (DCM) extends far beyond mere dissolution. As a Senior Application Scientist, it is critical to understand that solvent selection in metal-mediated propargylations dictates the coordination sphere of the reactive intermediates, ultimately controlling the stereochemical outcome of the reaction.

Physicochemical Properties & Solvation Thermodynamics

Silylated propargyl bromides exist as clear, pale-yellow liquids at standard temperature and pressure . The molecule's solvation thermodynamics are governed by the highly non-polar nature of the TMS group juxtaposed with the polarizable carbon-bromine bond.

  • Solvation in THF (Tetrahydrofuran): THF is a polar aprotic ethereal solvent (dielectric constant

    
    ). TMS-propargyl bromide is completely miscible in THF. The dissolution is thermodynamically driven by favorable dispersion forces and dipole-dipole interactions. Crucially, the oxygen atom in THF possesses lone pairs that act as Lewis bases, making it a coordinating solvent.
    
  • Solvation in DCM (Dichloromethane): DCM is a polar aprotic halogenated solvent (dielectric constant

    
    ). The bromide is equally miscible in DCM. However, unlike THF, DCM is strictly non-coordinating. The solvation shell around the propargyl bromide in DCM is maintained entirely through weak van der Waals forces and halogen bonding, leaving any subsequent reactive organometallic intermediates electronically unshielded.
    
Quantitative Data Summary

The following table summarizes the physicochemical and solubility metrics of 3-bromo-1-(trimethylsilyl)-1-propyne to guide solvent volume calculations and reaction scaling.

PropertySpecification
Chemical Name 3-Bromo-1-(trimethylsilyl)-1-propyne
CAS Number 38002-45-8
Molecular Formula C₆H₁₁BrSi
Molecular Weight 191.14 g/mol
Density 1.18 - 1.35 g/mL
Boiling Point 44 - 45 °C (at 2.0 mmHg)
Solubility in Water Immiscible / Insoluble
Solubility in THF Completely Miscible (>1000 mg/mL)
Solubility in DCM Completely Miscible (>1000 mg/mL)

The Causality of Solvent Selection in Synthesis

In modern synthetic workflows, TMS-propargyl bromide is predominantly utilized to generate organometallic intermediates (e.g., allenyl/propargyl indium, zinc, or magnesium species) for nucleophilic addition to aldehydes or imines. Here, the choice between THF and DCM is a critical determinant of reaction causality and stereocontrol.

When TMS-propargyl bromide undergoes oxidative addition with a metal (such as Indium) in THF , the ethereal solvent molecules immediately coordinate to the newly formed organometallic center. This coordination increases the steric bulk of the intermediate and alters its electronic geometry, typically forcing the subsequent nucleophilic attack through a highly ordered, solvent-stabilized cyclic transition state (e.g., a Zimmerman-Traxler model). This pathway heavily favors one specific diastereomer .

Conversely, when the exact same reaction is performed in DCM , the lack of solvent coordination leaves the metal center "naked." To satisfy its valency, the metal often forms halide-bridged dimers or adopts an entirely different aggregation state. This fundamentally alters the trajectory of the nucleophilic attack. As demonstrated in the propargylation of chiral sulfinyl imines, switching the solvent from coordinating (THF) to non-coordinating (DCM) leads to a complete reversal of diastereoselectivity .

Mechanistic Visualization

G A 3-(Trimethylsilyl)propargyl bromide + Metal (e.g., Indium) B Solvation in THF (Polar, Coordinating) A->B C Solvation in DCM (Polar, Non-Coordinating) A->C D Solvent-Coordinated Organometallic Intermediate B->D Metal Insertion E Uncoordinated / Halide-Bridged Organometallic Intermediate C->E Metal Insertion F Transition State A (Favors (R,RS)-Diastereomer) D->F Nucleophilic Attack G Transition State B (Favors (S,RS)-Diastereomer) E->G Nucleophilic Attack

Divergent reactivity pathways of silylated propargyl bromides based on solvent coordination.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol for the Indium-mediated diastereoselective propargylation of chiral imines incorporates built-in validation checkpoints.

Objective: Synthesize homopropargylic amines using TMS-propargyl bromide, utilizing solvent choice (THF vs. DCM) to explicitly control the diastereomeric ratio.

Phase 1: Metal Activation & Insertion
  • Flame-dry a Schlenk flask under argon to eliminate ambient moisture, which would prematurely quench the highly reactive organometallic intermediate.

  • Add Indium powder (1.5 equiv., 100 mesh) to the flask.

  • Inject the chosen solvent (THF for (R,RS)-selectivity or DCM for (S,RS)-selectivity) to achieve a 0.2 M concentration.

  • Dropwise add 3-(trimethylsilyl)propargyl bromide (1.5 equiv.) via syringe.

Self-Validation Checkpoint 1: In THF, the mixture will transition from a clear solvent with suspended grey powder to a slightly cloudy, homogenous suspension as the organoindium species forms. In DCM, the physical consumption of the indium powder serves as the primary visual indicator. TLC (Hexanes/EtOAc 9:1) must show complete consumption of the UV-active bromide spot (


).
Phase 2: Electrophilic Addition
  • Lower the reaction temperature to 0 °C using an ice bath to stabilize the transition state and maximize stereocontrol.

  • Add the chiral N-tert-butanesulfinyl imine (1.0 equiv.) dropwise as a solution in the respective solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

Self-Validation Checkpoint 2: Monitor the disappearance of the imine via TLC. The formation of a new, highly polar spot (the sulfinamide product) confirms successful C-C bond formation.

Phase 3: Quench & Isolation
  • Quench the reaction with saturated aqueous NH₄Cl to hydrolyze the metal alkoxide/amide bonds.

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint 3: Crude ¹H NMR should display the characteristic singlet of the TMS group (


0.1-0.2 ppm) and the diagnostic methine proton adjacent to the nitrogen. This confirms both structural integrity and the diastereomeric ratio (dr) prior to column chromatography.

References

  • SciELO Brazil. "Synthesis of Chiral 1,3-Dienes through Ring-Closing Metathesis of Enantioenriched Enynes." Anais da Academia Brasileira de Ciências.[Link]

  • American Chemical Society. "Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines." Organic Letters.[Link]

Methodological & Application

nucleophilic substitution reactions of 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne

[1]

Executive Summary

The introduction of propargyl groups (

1terminal proton aciditypoor regiocontrol


This guide details the application of 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne (TBDMS-propargyl bromide) . The bulky TBDMS group serves a dual purpose: it protects the acetylenic proton and, critically, exerts steric influence to suppress the allenic (


Chemical Profile & Stability

Compound: 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne CAS: 131365-11-2 (TBDMS analog); Note: 38002-45-8 refers to the TMS analog. Structure:

12
PropertySpecificationNotes
Molecular Weight 233.22 g/mol Significant mass increase over propargyl bromide (118.9 g/mol ).
Physical State Colorless to pale yellow liquidDarkens upon storage; store at -20°C under Argon.
Reactivity High ElectrophilicitySusceptible to hydrolysis; use anhydrous solvents.[1]
NMR Marker

~3.95 ppm (

)
Diagnostic singlet for reaction monitoring.

Mechanistic Insight: The Steric Lock

In propargylic systems, nucleophiles can attack either the




1
  • Unprotected Propargyl Bromide: Small nucleophiles often produce mixtures of alkyne and allene.

  • TBDMS-Propargyl Bromide: The bulky tert-butyl group on silicon shields the

    
    -carbon, effectively "locking" the reaction into the direct 
    
    
    pathway.
Pathway Visualization

The following diagram illustrates the kinetic competition and the steric suppression of the

ReactionPathwaysSubstrateTBDMS-Propargyl Bromide(Steric Bulk at C3)TS_SN2Transition State A(Direct Attack at C1)Substrate->TS_SN2 Low Steric BarrierTS_SN2_PrimeTransition State B(Gamma Attack at C3)Substrate->TS_SN2_Prime High Steric Barrier(Blocked by TBDMS)NuNucleophile (Nu-)Nu->TS_SN2Nu->TS_SN2_PrimeProduct_AlkyneProduct A: Silyl Alkyne(Desired SN2)TS_SN2->Product_Alkyne Major PathwayProduct_AlleneProduct B: Silyl Allene(Undesired SN2')TS_SN2_Prime->Product_Allene Suppressed

Figure 1: Mechanistic divergence in propargylic substitution.[1] The TBDMS group sterically occludes the gamma-carbon, preventing allene formation.

Experimental Protocols

Protocol A: Preparation of the Reagent (Appel Reaction)

Context: While commercially available, fresh preparation ensures optimal yields, as the bromide degrades over time.

Reagents:

  • 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol (1.0 equiv)[1]

  • Carbon Tetrabromide (

    
    , 1.1 equiv)
    
  • Triphenylphosphine (

    
    , 1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with the silyl-propargyl alcohol and

    
     in anhydrous DCM (0.2 M). Cool to 0°C.[1]
    
  • Addition: Add

    
     portion-wise over 15 minutes. Reason: Exothermic reaction; controlling temperature prevents silyl migration.
    
  • Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT). Monitor via TLC (Hexanes/EtOAc 9:1). The alcohol (

    
    ) converts to the bromide (
    
    
    ).[1]
  • Workup: Add pentane to the reaction mixture to precipitate triphenylphosphine oxide (

    
    ). Filter through a silica plug.
    
  • Purification: Concentrate the filtrate carefully (volatile!). Flash chromatography (100% Pentane) yields the pure bromide.

    • Self-Validation:

      
       must show a singlet at ~3.95 ppm. Any doublet indicates allene formation.
      
Protocol B: C-N Bond Formation (Secondary Amines)

Context: Synthesis of propargyl amines for medicinal chemistry libraries.

Reagents:

  • Secondary Amine (e.g., Morpholine, 1.0 equiv)[1]

  • TBDMS-Propargyl Bromide (1.1 equiv)

  • 
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve amine and base in ACN (0.1 M).

  • Alkylation: Add TBDMS-Propargyl Bromide dropwise at RT.

    • Note: If the amine is valuable/complex, use 0.9 equiv of bromide to ensure complete consumption of the electrophile.

  • Reaction: Stir at RT for 4–12 hours.

  • Validation (In-Process):

    • Take a 50

      
      L aliquot, filter, and run NMR.
      
    • Look for the shift of the propargylic

      
      : from 3.95 ppm (Br)  to ~3.20–3.50 ppm (N) .
      
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts.[1] Dry over

    
    .
    
  • Desilylation (Optional): If the free alkyne is required, treat with TBAF (1.0 M in THF) for 1 hour.

Protocol C: C-C Bond Formation (Malonate Alkylation)

Context: Creating quaternary carbon centers or chain extensions.[1]

Reagents:

  • Diethyl Malonate (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 1.1 equiv)

  • TBDMS-Propargyl Bromide (1.1 equiv)

  • THF (anhydrous) / DMF (9:1 mixture)

Step-by-Step Workflow:

  • Deprotonation: Suspend NaH in THF at 0°C. Add Diethyl Malonate dropwise. Evolution of

    
     gas will be vigorous.[1] Stir 30 mins until clear (enolate formation).
    
  • Alkylation: Add TBDMS-Propargyl Bromide (dissolved in minimal THF) dropwise at 0°C.

  • Temperature Control: Allow to warm to RT slowly. Stir for 6 hours.

    • Critical: Do not heat above 60°C; thermal energy can overcome the steric barrier and promote

      
      .
      
  • Quench: Carefully add saturated

    
     at 0°C.
    
  • Purification: Extract with

    
    . Column chromatography (Hexanes/EtOAc).
    

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Yield Hydrolysis of BromideEnsure solvents are anhydrous (

ppm

). Verify reagent quality via NMR before use.[1]
Allene Formation

Pathway Active
Reduce reaction temperature.[1] Switch to a bulkier base (e.g.,

) or solvent (THF instead of DMF).[1]
Desilylation Basic conditions too harshAvoid hydroxide bases (

,

).[1] Use Carbonates or non-nucleophilic organic bases (DIPEA).
Starting Material Stalled Poor NucleophilicityAdd catalytic NaI (Finkelstein conditions) to generate the more reactive iodide in situ.

Workflow Visualization

WorkflowStartStart: Nucleophile + BaseSolventDissolve in Aprotic Solvent(THF, DMF, or ACN)Start->SolventAddReagentAdd TBDMS-Propargyl Bromide(Dropwise, 0°C)Solvent->AddReagentMonitorMonitor Reaction (TLC/NMR)Target: Disappearance of SMAddReagent->MonitorDecisionIs SM consumed?Monitor->DecisionWorkupQuench & Extract(Remove salts/solvent)Decision->WorkupYesTroubleshootAdd Cat. NaI orIncrease Temp slightlyDecision->TroubleshootNoPurifyFlash ChromatographyWorkup->PurifyFinalIsolated Silyl-Alkyne ProductPurify->FinalTroubleshoot->Monitor

Figure 2: Standard operational workflow for nucleophilic substitution with TBDMS-propargyl bromide.

References

  • Sigma-Aldrich. 3-Bromo-1-(trimethylsilyl)-1-propyne Product Specification. Link

  • Santa Cruz Biotechnology. 3-Bromo-1-(trimethylsilyl)-1-propyne Properties and Handling. Link

  • Chemistry LibreTexts. Nucleophilic Substitution Overview (SN1 vs SN2). Link

  • Master Organic Chemistry. SN2 vs SN2' Reactions in Allylic/Propargylic Systems. Link

  • LookChem. 3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne CAS Database. Link

Application Note: Indium-Mediated Propargylation of Carbonyl Compounds Using 3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and a detailed protocol for the indium-mediated propargylation of carbonyl compounds, a key carbon-carbon bond-forming reaction in modern organic synthesis. We focus specifically on the use of 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne as the propargylating agent. A significant advantage of this methodology is the high regioselectivity achieved, leading predominantly to the formation of homopropargylic alcohols. The use of indium metal offers distinct benefits, including its remarkable tolerance to water and air, low toxicity, and high chemoselectivity, allowing reactions to proceed under mild, often aqueous, conditions.[1][2] This document delves into the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, and presents data on the substrate scope, making it an essential resource for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

The addition of propargyl groups to carbonyl compounds is a fundamental transformation that yields valuable homopropargylic and allenic alcohols, which are versatile building blocks for natural product synthesis and medicinal chemistry.[3] Traditional methods often employ highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) that necessitate stringent anhydrous and inert conditions, limiting their functional group tolerance.[2]

The emergence of indium in Barbier-type reactions has offered a powerful and practical alternative. Indium's low first ionization potential allows it to readily undergo oxidative insertion into carbon-halogen bonds, yet it is uniquely insensitive to water, enabling reactions in aqueous media.[1] This feature obviates the need for protecting groups on acidic functionalities and allows for the direct use of water-soluble substrates.

When propargyl halides are used, a key challenge is controlling the regioselectivity of the addition. The organometallic intermediate can exist in equilibrium between propargyl and allenyl forms. The reaction of this intermediate with an electrophile can thus lead to a mixture of homopropargylic and allenic products. The strategic placement of a bulky silyl group, such as the tert-butyldimethylsilyl (TBS) group, on the alkyne terminus provides a powerful tool to direct the reaction's outcome. This steric hindrance favors the formation of the allenylindium species, which then reacts with the carbonyl compound to selectively yield the homopropargylic alcohol.[4]

Reaction Mechanism

The indium-mediated propargylation proceeds via a Barbier-type mechanism, where the organoindium reagent is generated in situ in the presence of the electrophile (e.g., an aldehyde or ketone).[5][6]

  • Oxidative Insertion: The reaction initiates with the oxidative insertion of zerovalent indium (In(0)) into the carbon-bromine bond of 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne. This step forms an organoindium species.[2]

  • Intermediate Formation: Due to metallotropic rearrangement, the initially formed propargylindium species rapidly equilibrates to the more stable allenylindium intermediate. The bulky TBS group sterically disfavors the propargylindium structure and pushes the equilibrium almost exclusively toward the allenylindium form.[5][7]

  • Nucleophilic Addition: The allenylindium reagent then adds to the carbonyl electrophile. The reaction is believed to proceed through a highly organized, six-membered cyclic transition state, akin to the Zimmerman-Traxler model. The carbonyl oxygen coordinates to the indium atom, facilitating the nucleophilic attack from the γ-carbon of the allenyl system onto the carbonyl carbon.[4]

  • Hydrolysis: Upon completion of the reaction, aqueous workup hydrolyzes the resulting indium alkoxide to afford the final homopropargylic alcohol product.

G Figure 1: Proposed Reaction Mechanism cluster_0 Step 1: Oxidative Insertion cluster_1 Step 2: Metallotropic Rearrangement cluster_2 Step 3: Nucleophilic Addition cluster_3 Step 4: Hydrolysis Reagents TBS-C≡C-CH₂Br + In(0) Intermediate1 [TBS-C≡C-CH₂-InBr₂] Reagents->Intermediate1 Oxidative Insertion Intermediate2 TBS-C(InBr₂)=C=CH₂ (Allenylindium Intermediate) Intermediate1->Intermediate2 Rapid Equilibrium TransitionState Six-membered Cyclic Transition State Intermediate2->TransitionState Aldehyde R-CHO Aldehyde->TransitionState Product_In Indium Alkoxide TransitionState->Product_In Product_Final TBS-C≡C-CH₂-CH(OH)-R (Homopropargylic Alcohol) Product_In->Product_Final H₂O Workup

Caption: Figure 1: Proposed Reaction Mechanism.

Experimental Application & Protocol

This section provides a detailed, validated protocol for the indium-mediated propargylation of a model substrate, benzaldehyde.

Materials and Reagents
  • Indium: Powder, -100 mesh, 99.99% (or as foil/shot, activated if necessary)

  • 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne: (Propargylating Agent)

  • Benzaldehyde: (Model Electrophile)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Aqueous Quench: Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Extraction Solvent: Diethyl ether or Ethyl acetate

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar

  • Atmosphere: While the reaction is water-tolerant, conducting it under an inert atmosphere (Nitrogen or Argon) is good practice to ensure reproducibility and prevent oxidation of substrates or products.

Step-by-Step Protocol

Sources

Application Note: Preparation and Regiocontrol of 3-(Trimethylsilyl)propargylzinc Reagents

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development scientists requiring high-purity organozinc reagents derived from silylated propargyl bromides. It addresses the specific challenges of metallotropic equilibrium and regioselectivity inherent to this class of reagents.

Abstract & Strategic Value

Silylated propargyl organozincs are pivotal nucleophiles in modern organic synthesis, offering a distinct advantage over non-substituted propargyl reagents: regiochemical predictability . While standard propargyl zinc reagents often yield mixtures of homopropargylic and allenic alcohols upon reaction with electrophiles, the introduction of a trimethylsilyl (TMS) group at the


-position (relative to the halide) strongly biases the reaction outcome.

This guide details the preparation of 3-(trimethylsilyl)propargylzinc bromide using LiCl-mediated zinc insertion (Knochel conditions) and in situ Barbier protocols. It elucidates the metallotropic equilibrium that governs the reactivity, enabling the selective synthesis of


-allenylsilanes , which are valuable precursors for [3+2] annulations (Danheiser) and Peterson olefinations.

Mechanistic Insight: The Metallotropic Equilibrium

The core challenge in handling propargyl metal species is the rapid equilibrium between the propargyl and allenyl forms. For 3-(trimethylsilyl)propargylzinc bromide, this equilibrium dictates the site of electrophilic attack.

Unlike simple propargyl zincs, which typically react via the


-carbon (relative to Zn) to form homopropargylic alcohols, the silylated variant preferentially yields allenyl alcohols  (allenylsilanes) via an 

mechanism involving the TMS-bearing carbon.
Pathway Visualization

The following diagram illustrates the preparation and the critical metallotropic shift that directs the regiochemistry.

PropargylZinc_Mechanism Precursor 3-(TMS)propargyl bromide (TMS-C≡C-CH₂Br) Propargyl_Zn Propargyl Zinc Species (TMS-C≡C-CH₂ZnBr) Precursor->Propargyl_Zn Zn Insertion Zn_Activation Zn Activation (LiCl / TMSCl) Zn_Activation->Precursor Catalysis Allenyl_Zn Allenyl Zinc Species (TMS-C(ZnBr)=C=CH₂) Propargyl_Zn->Allenyl_Zn Metallotropy (Equilibrium) TS_Cyclic Cyclic Transition State (Zn-O Coordination) Propargyl_Zn->TS_Cyclic + R-CHO (Gamma Attack) Product α-Allenyl Alcohol (Allenylsilane) TS_Cyclic->Product S_E2' Mechanism

Figure 1: Formation and reactivity pathway of silylated propargylzinc reagents. The TMS group directs attack to form the allenyl product.

Experimental Protocols

Protocol A: Direct Insertion (Knochel Conditions)

This method is preferred when a defined reagent solution is required for titration or slow addition to sensitive electrophiles. The use of LiCl solubilizes the surface-bound zinc species, increasing yield and rate.

Reagents & Materials:

  • Substrate: 1-Bromo-3-(trimethylsilyl)-2-propyne (freshly distilled).

  • Metal: Zinc dust (<10 micron, >98%).

  • Additives: Lithium Chloride (anhydrous), 1,2-Dibromoethane (5 mol%), TMSCl (1 mol%).

  • Solvent: THF (anhydrous, <50 ppm water).

Step-by-Step Procedure:

  • Drying LiCl: Place LiCl (1.2 equiv relative to bromide) in a flame-dried Schlenk flask. Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours. Cool to room temperature (RT) under Argon.

  • Zinc Activation: Add Zinc dust (1.5 equiv) to the flask. Add anhydrous THF (concentration ~0.5 - 1.0 M relative to Zn).

  • Chemical Activation: Add 1,2-dibromoethane (5 mol%). Heat to reflux for 1 minute, then cool. Add TMSCl (1 mol%) and stir for 5 minutes.

    • Why? Dibromoethane cleans the oxide layer; TMSCl removes traces of hydroxides/alkoxides that inhibit insertion.

  • Insertion: Cool the suspension to 0°C. Add the silylated propargyl bromide dropwise over 15–20 minutes.

  • Maturation: Stir at 0°C for 1 hour, then allow to warm to RT for 1–2 hours. The grey suspension should turn to a dark, clear solution (indicating formation of RZnX·LiCl).[1][2]

  • Filtration: Stop stirring to let excess Zn settle. Cannulate the supernatant through a syringe filter (PTFE) into a storage Schlenk flask.

Validation (Titration): Titrate a 0.5 mL aliquot with a solution of Iodine (0.5 M in THF). The endpoint is the persistence of a brown color.

  • Target Concentration: 0.6 – 0.9 M.

  • Yield: Typically 80–90%.

Protocol B: Barbier Conditions (In Situ)

Preferred for reactions with unstable electrophiles or when the organozinc species is prone to rapid degradation.

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and maintain an Argon atmosphere.

  • Loading: Charge with Zinc dust (2.0 equiv) and anhydrous THF.

  • Activation: Activate with 1,2-dibromoethane and TMSCl as in Protocol A.

  • Substrate Addition: Add the electrophile (e.g., Aldehyde, 1.0 equiv) and the silylated propargyl bromide (1.2 equiv) simultaneously or premixed in THF.

    • Note: Maintain temperature at 0°C to suppress Wurtz coupling (homo-coupling of the bromide).

  • Quench: Hydrolyze with saturated aqueous NH₄Cl.

Data & Regioselectivity Analysis[3][4][5][6][7][8]

The regiochemical outcome is heavily dependent on the steric and electronic influence of the TMS group. The table below compares the silylated reagent against the non-silylated standard.

PrecursorMajor Zn Species (Eq.)Reaction with R-CHOMajor ProductMechanism
Propargyl Bromide Allenylzinc (Equilibrium)Gamma-attack (at CH₂)Homopropargylic Alcohol

(Cyclic)
3-TMS-Propargyl Bromide Propargylzinc / MixedGamma-attack (at C-TMS)Allenyl Alcohol

(Cyclic)

Key Finding: The TMS group effectively "reverses" the standard regioselectivity observed with simple propargyl zincs. Instead of obtaining the alkyne (homopropargyl) product, the reaction yields the allenyl silane .

Chemical Shift Data (Diagnostic)

To confirm the formation of the reagent:

  • Precursor (¹H NMR):

    
     3.90 ppm (CH₂Br).
    
  • Organozinc (¹H NMR): Shift of the CH₂ signal upfield to

    
     ~1.1 - 1.5 ppm (broadened due to dynamic equilibrium).
    

Troubleshooting & Critical Parameters

  • Moisture Sensitivity:

    • Symptom:[3][4][5][6][7][8] White precipitate (Zn(OH)Cl) or failure to initiate.

    • Fix: LiCl must be flame-dried under vacuum. THF must be distilled from Na/Benzophenone or processed through an alumina column.

  • Wurtz Coupling:

    • Symptom:[3][4][5][6][7][8] Formation of dimer (TMS-C≡C-CH₂-CH₂-C≡C-TMS).

    • Fix: Keep reaction temperature at 0°C during insertion. Do not allow local high concentrations of bromide (slow addition is key).

  • Incomplete Insertion:

    • Symptom:[3][4][5][6][7][8] Low titer (<0.3 M).[6]

    • Fix: Increase activation time. Ensure Zinc dust is fresh (not oxidized clumps).

References

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2] Angewandte Chemie International Edition, vol. 43, no.[2] 25, 2004, pp. 3333–3336.

  • Mesnard, D., & Miginiac, L. "Reaction of 1-bromo-3-trimethylsilyl-2-propyne with aldehydes mediated by zinc." Journal of Organometallic Chemistry, vol. 373, no. 1, 1989, pp. 1–10.
  • Chemla, F., & Normant, J. F. "The metallation of 3-trimethylsilyl-1-chloroprop-2-yne and the subsequent reaction with N-benzyl imines." Tetrahedron Letters, vol. 40, 1999.
  • Gremaud, L., & Alexakis, A. "Enantioselective Copper-Catalyzed Conjugate Addition of Trimethylsilylpropargyl Zinc Reagents." Angewandte Chemie, vol. 122, 2010.
  • Singer, R. D., & Knochel, P. "Preparation and reactions of polyfunctional organozinc reagents in organic synthesis." Chemical Reviews, vol. 93, no. 2, 1993, pp. 411–451.

Sources

Application Note: Strategic Synthesis of Functionalized Terminal Alkynes via TBDMS Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The synthesis of complex, polyfunctionalized molecules often relies on the temporary masking of terminal alkynes to prevent unwanted side reactions during cross-coupling (e.g., Sonogashira), Grignard additions, or click-chemistry sequences. While the trimethylsilyl (TMS) group is ubiquitous, the tert-butyldimethylsilyl (TBDMS) group offers superior steric shielding and enhanced stability against mild nucleophiles and acids. However, the unmasking (protiodesilylation) of a TBDMS-protected alkyne in the presence of other sensitive functional groups requires highly orthogonal strategies. This application note details the mechanistic rationale, decision matrices, and self-validating protocols for the chemoselective deprotection of TBDMS alkynes.

Mechanistic Rationale: The Physics of Protiodesilylation

The cleavage of the C(sp)–Si bond relies on two primary thermodynamic and kinetic drivers:

  • Fluoride-Driven Cleavage: Fluoride ions possess an extreme affinity for silicon, driven by the high bond dissociation energy of the Si–F bond (~582 kJ/mol) compared to the Si–C bond (~318 kJ/mol). The fluoride attacks the sterically hindered silicon, forming a pentacoordinate silicate intermediate that expels the alkynyl anion[1].

  • Alkoxide-Driven Cleavage: Methoxide can act as a nucleophile to attack the silicon atom. Because the sp-hybridized alkyne carbon is highly electronegative (with 50% s-character), it acts as a superior leaving group compared to sp² or sp³ carbons. This differential leaving-group ability allows for the selective cleavage of alkynyl-TBDMS groups while leaving aliphatic O-TBDMS ethers completely intact[2].

Strategic Decision Matrix

Selecting the correct deprotection methodology is critical to preventing the degradation of sensitive moieties (e.g., esters, acetals, or aliphatic silyl ethers). The following workflow illustrates the logical decision-making process for functionalized substrates.

Workflow Start TBDMS-Protected Terminal Alkyne CheckBase Are Base-Sensitive Groups (e.g., Esters, Fmoc) Present? Start->CheckBase CheckSilyl Are Aliphatic O-Silyl Ethers Present? CheckBase->CheckSilyl No MethodC Method C: Mild Cu-Catalyzed (Orthogonal to Esters/Acetals) CheckBase->MethodC Yes MethodA Method A: TBAF in THF (Standard Fluoride Cleavage) CheckSilyl->MethodA No MethodB Method B: K2CO3 in MeOH (Orthogonal to O-TBDMS) CheckSilyl->MethodB Yes

Decision matrix for selecting TBDMS alkyne deprotection conditions based on functional groups.

Quantitative Landscape of Deprotection Modalities

Deprotection MethodReagentsSolvent SystemTemp (°C)Time (h)O-TBDMS ToleranceEster ToleranceTypical Yield (%)
Fluoride-Mediated TBAF (1.2 - 1.5 eq)THF0 to 251 - 4PoorModerate85 - 95
Base-Catalyzed K₂CO₃ (1.5 - 2.0 eq)MeOH / THF254 - 16ExcellentPoor80 - 95
Buffered Fluoride TBAF / AcOH (1:1)THF0 to 254 - 12ModerateGood75 - 90
Green Catalytic Na-Ascorbate / CuSO₄EtOH / H₂O250.5 - 2ExcellentExcellent90 - 98

Self-Validating Experimental Protocols

Protocol A: Fluoride-Mediated Deprotection (TBAF)

Optimal for robust molecules lacking other silyl ethers.

  • Preparation: Dissolve the TBDMS-protected alkyne in anhydrous THF (0.1 M) under an inert argon atmosphere.

    • Causality: THF acts as an optimal solvent for stabilizing the intermediate tetrabutylammonium alkynyl ion pair. Anhydrous conditions are critical because trace water rapidly hydrates the fluoride ion, drastically reducing its nucleophilicity and stalling the reaction[1].

  • Cooling: Cool the reaction vessel to 0 °C in an ice bath.

    • Causality: The formation of the Si–F bond is thermodynamically highly favorable and exothermic. Cooling prevents localized thermal spikes that could induce alkyne polymerization or degrade sensitive functional groups[3].

  • Addition: Add TBAF (1.0 M in THF, 1.2 eq) dropwise.

    • Causality: A slight stoichiometric excess compensates for any adventitious moisture and drives the equilibrium toward the pentacoordinate silicate intermediate.

  • Reaction: Stir for 1–4 hours, allowing the mixture to warm to ambient temperature.

    • Causality: Warming provides the necessary activation energy to overcome the steric bulk of the tert-butyl group on the silicon atom, which is significantly more hindering than a standard TMS group[2].

  • Quenching: Quench with saturated aqueous NH₄Cl.

    • Causality: TBAF is strongly basic. NH₄Cl provides a mild proton source to safely neutralize the basicity and protonate any remaining alkynyl anions without risking acid-catalyzed side reactions (e.g., acetal cleavage)[4].

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Base-Catalyzed Deprotection (K₂CO₃/MeOH)

Optimal for molecules containing aliphatic O-TBDMS ethers.

  • Preparation: Dissolve the substrate in a 1:1 mixture of THF and MeOH (0.1 M).

    • Causality: THF ensures the complete dissolution of lipophilic substrates, while MeOH is essential as both the nucleophile (upon deprotonation) and the proton source for the resulting alkyne[2].

  • Addition: Add anhydrous K₂CO₃ (1.5 eq).

    • Causality: Potassium carbonate establishes a dynamic equilibrium, generating a low, steady-state concentration of methoxide ions.

  • Reaction: Stir at room temperature for 4–16 hours.

    • Causality: The sp-hybridized alkyne carbon is highly electronegative, making it an excellent leaving group. This allows the C–Si bond to be cleaved selectively, leaving aliphatic O-TBDMS ethers entirely intact due to the poor leaving group ability of sp³ alkoxides[2].

  • Quenching: Filter the mixture through a pad of Celite and concentrate under reduced pressure.

    • Causality: Removing the inorganic base prior to concentration prevents base-catalyzed degradation or epimerization that can occur as the solution becomes highly concentrated.

Protocol C: Mild Green Deprotection (Sodium Ascorbate / CuSO₄)

Optimal for highly sensitive, polyfunctionalized molecules.

  • Preparation: Dissolve the silyl alkyne in a 1:1 mixture of EtOH and H₂O (0.1 M).

    • Causality: This biphasic-compatible solvent system ensures that both the highly polar inorganic salts and the organic substrate remain in solution, maximizing interfacial contact[5].

  • Addition: Add sodium ascorbate (3.0 eq) and CuSO₄ (1.0 eq) at room temperature.

    • Causality: The ascorbate reduces Cu(II) to Cu(I). The Cu(I) species coordinates to the alkyne pi-system, increasing the electrophilicity of the silicon atom and facilitating its cleavage under exceptionally mild, near-neutral conditions[5].

  • Reaction: Stir for 15–30 minutes at room temperature.

    • Causality: The transition-metal mediation drastically lowers the activation energy, resulting in rapid cleavage without the need for harsh acids or bases.

  • Workup: Dilute with EtOAc and wash with aqueous EDTA or NH₄OH.

    • Causality: A chelating wash is strictly necessary to strip the coordinated copper from the terminal alkyne, preventing the formation of explosive copper acetylides or downstream catalyst poisoning.

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the protocol, the system must be self-validated through the following analytical checkpoints:

  • Thin-Layer Chromatography (TLC): The deprotected terminal alkyne will typically exhibit a lower Rf value (more polar) than the TBDMS-protected precursor. Visualize using a KMnO₄ stain; terminal alkynes rapidly oxidize, appearing as bright yellow spots against a purple background.

  • Infrared Spectroscopy (IR): Confirm the appearance of a sharp, distinct C≡C–H stretching frequency at ~3300 cm⁻¹ , which is absent in the protected precursor.

  • Nuclear Magnetic Resonance (¹H NMR): The definitive proof of deprotection is the complete disappearance of the 9H singlet at ~0.9 ppm (Si-tBu) and the 6H singlet at ~0.1 ppm (Si-CH₃). Concurrently, a new terminal alkyne proton must emerge as a sharp singlet or fine triplet (due to long-range coupling) between 2.0 and 2.5 ppm .

  • Troubleshooting Stalled Reactions: If a TBAF deprotection stalls, it is often due to reagent degradation. TBAF solutions in THF degrade over time via E2 elimination to form bifluoride (HF₂⁻) and tributylamine[4]. If incomplete conversion is observed, switch to a fresh bottle of TBAF or utilize the Cu-catalyzed method.

References

  • Title: Double-headed nucleosides: Synthesis and applications Source: Semantic Scholar URL
  • Title: Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs)
  • Title: Struggling with TMS deprotection for weeks : r/Chempros Source: Reddit URL
  • Title: Silanes as Protecting Groups for Terminal Alkyne Source: Gelest Technical Library URL
  • Title: A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate Source: ResearchGate URL

Sources

Application Note: Stereoselective Synthesis Using Bulky Silyl-Protected Propargyl Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereoselective Synthesis Using Bulky Silyl-Protected Propargyl Electrophiles Content Type: Application Note & Detailed Protocol Audience: Senior Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

Propargylic substitution reactions are pivotal in constructing complex pharmaceutical scaffolds, including chiral allenes and functionalized alkynes. However, controlling the regio- (


 vs. 

) and stereoselectivity (central-to-central vs. central-to-axial chirality transfer) remains a significant challenge. This guide details the use of bulky silyl groups (e.g., TBDPS, TIPS) as steric control elements to enforce high stereofidelity.

We focus on two distinct classes of "Silyl-Protected Propargyl Electrophiles":

  • Type A (Silyl-Alkynes): Propargyl esters/phosphates terminating in a bulky silyl group. These undergo copper-catalyzed

    
     substitution to yield chiral silyl-allenes  via precise central-to-axial chirality transfer.
    
  • Type B (Silyl Ethers): Propargyl alcohols protected as bulky silyl ethers (e.g., O-TBDPS). These serve as latent electrophiles in Lewis Acid-mediated (Nicholas-type) substitutions , where the silyl group dictates facial selectivity via steric shielding.

Mechanistic Insight & Causality

The "Steric Steering" Effect in Substitutions

In metal-catalyzed propargylic substitutions (e.g., using Cu, Pd, or Zn), the nucleophile can attack either the


-carbon (

, retention/inversion) or the

-carbon (

, allene formation).
  • Without Silyl Protection: Terminal alkynes often yield mixtures of alkynes (

    
    ) and allenes (
    
    
    
    ), with poor stereocontrol due to rapid racemization of organometallic intermediates (e.g., propargyl/allenyl metal species).
  • With Bulky Silyl Protection (Type A): A bulky silyl group (e.g.,

    
     or 
    
    
    
    ) at the alkyne terminus exerts a massive steric influence. It blocks the trajectory for direct
    
    
    -attack if the metal catalyst is coordinated, or conversely, it can favor
    
    
    -attack by destabilizing the linear transition state. Crucially, in anti-
    
    
    pathways, the silyl group ensures that the chirality of the propargylic leaving group is faithfully transferred to the axial chirality of the allene.
Conformational Locking in Ionization Reactions

For Type B electrophiles (Propargyl Silyl Ethers), the bulky silyl group does not just act as a protecting group; it acts as a conformational anchor . Upon activation (e.g., by


 in the Nicholas reaction or strong Lewis Acids), the bulky O-SiR3 group adopts a specific conformation to minimize gauche interactions. This effectively "shields" one face of the propargylic cation, forcing the nucleophile to attack anti to the silyl group, thereby enhancing diastereoselectivity.

Mechanism Figure 1: Steric Steering by Bulky Silyl Groups in Propargylic Substitution Substrate Chiral Propargyl Electrophile (Type A: Silyl-Alkyne) Cu_Complex Cu-π-Complex (Steric Steering) Substrate->Cu_Complex Coordination TS_Anti Anti-Elimination TS (Silyl Group Directs) Cu_Complex->TS_Anti Gamma-Attack (Major) Side_Product Racemic Alkyne (Alpha-Attack) Cu_Complex->Side_Product Alpha-Attack (Blocked by Sterics) Product_Allene Chiral Silyl-Allene (Axial Chirality) TS_Anti->Product_Allene Central-to-Axial Transfer

Protocol 1: Synthesis of Chiral Silyl-Allenes via Substitution

Application: Synthesis of axially chiral allenes for use as molecular motors or enzyme inhibitors. Key Concept: Central-to-Axial Chirality Transfer.

Materials
  • Substrate: Enantioenriched Propargyl Phosphate (e.g., R-1-phenyl-3-(triisopropylsilyl)prop-2-ynyl diethyl phosphate).

  • Catalyst: CuCN (Copper(I) Cyanide) or CuTC (Copper(I) Thiophene-2-carboxylate).

  • Nucleophile: Organozinc reagent (

    
    ) or Grignard (
    
    
    
    ).
  • Solvent: THF (Anhydrous).

  • Temperature: -78 °C to -40 °C.

Step-by-Step Methodology
  • Precursor Synthesis (Silyl Protection):

    • Start with a chiral propargyl alcohol. If starting from a terminal alkyne, deprotonate with

      
      -BuLi (-78 °C, THF) and quench with a bulky chlorosilane (e.g., 
      
      
      
      or
      
      
      ).
    • Note: The bulkier the silyl group, the higher the anti-selectivity in the subsequent step.

    • Convert the alcohol to a phosphate leaving group using

      
       and pyridine/DMAP. Verify ee% by chiral HPLC.
      
  • Catalyst Preparation:

    • In a flame-dried Schlenk flask, suspend CuCN (1.0 equiv) and LiCl (2.0 equiv) in anhydrous THF to form the soluble

      
       complex.
      
    • Cool to -78 °C.

  • Transmetallation:

    • Add the organozinc reagent (1.2 equiv) dropwise to the copper solution. Stir for 15 min at -78 °C to generate the organocopper species.

  • Stereoselective Substitution:

    • Dissolve the Silyl-Propargyl Phosphate (1.0 equiv) in THF.

    • Add this solution dropwise to the organocopper mixture at -78 °C.

    • Critical Control Point: Maintain temperature strictly below -40 °C. Higher temperatures may encourage isomerization of the organocopper intermediate, leading to racemization.

  • Workup & Purification:

    • Monitor by TLC. Upon consumption of starting material, quench with saturated

      
      .[1]
      
    • Extract with

      
      , dry over 
      
      
      
      , and concentrate.
    • Purify via flash chromatography on silica gel (neutralized with 1%

      
       to prevent acid-catalyzed rearrangement of the allene).
      
Expected Results & Data Interpretation

The reaction typically proceeds via an anti-


 mechanism .
  • Regioselectivity: >95:5 (Allene : Alkyne).

  • Chirality Transfer: >90% conservation of ee (Central

    
     Axial).
    
Silyl Group (R)Steric Bulk (A-Value approx)Regioselectivity (

)
Chirality Transfer (es %)
TMS (Trimethyl)Low60:40< 50%
TES (Triethyl)Medium85:1575%
TIPS (Triisopropyl) High >98:2 >95%
TBDPS (t-Bu-Diphenyl) High >98:2 >95%

Protocol 2: Stereoselective Nicholas Reaction of Bulky Silyl Ethers

Application: Direct nucleophilic substitution of propargyl alcohols without prior activation to halides, useful for complex fragment coupling. Key Concept: The bulky silyl ether (Type B) remains on the oxygen, directing the nucleophile to the anti face of the


-complexed cation.
Step-by-Step Methodology
  • Complexation:

    • Dissolve the Propargyl TBDPS Ether in dry

      
      .
      
    • Add

      
       (1.05 equiv) at room temperature. Stir until CO evolution ceases (approx. 1-2 h). The solution turns dark red.
      
  • Nucleophilic Addition:

    • Cool the mixture to -78 °C.

    • Add the nucleophile (e.g., Silyl Enol Ether, Allyl Silane) (1.5 equiv).

    • Add Lewis Acid:

      
       (1.1 equiv) dropwise.
      
    • Mechanism:[2][3][4][5][6][7] The Lewis acid complexes with the silyl ether oxygen, triggering ionization to the Nicholas cation. The bulky TBDPS group, while leaving, influences the initial conformation or departs from a specific trajectory, often favoring syn-substitution relative to the cobalt cluster (which is anti to the leaving group).

  • Decomplexation:

    • Quench with

      
      . Isolate the cobalt-complexed product.
      
    • Dissolve in acetone/water. Add Cerium Ammonium Nitrate (CAN) or NMO to remove the cobalt and release the organic alkyne.

Experimental Workflow Diagram

Workflow Figure 2: Workflow for Stereoselective Synthesis of Silyl-Allenes Start Start: Chiral Propargyl Alcohol Step1 1. Silyl Protection (TIPS/TBDPS) 2. Phosphate Activation Start->Step1 Check1 QC: Check ee% (HPLC) Step1->Check1 Check1->Start ee < 95% (Recrystallize) Step2 Cu-Catalyzed Substitution (-78°C, THF) Check1->Step2 ee > 95% Step3 Workup & Purification (Neutral Silica) Step2->Step3 End Final Product: Chiral Silyl-Allene Step3->End

References

  • Vyas, D. J., Hazra, C. K., & Oestreich, M. (2011). Copper(I)-Catalyzed Regioselective Propargylic Substitution Involving Si-B Bond Activation. Organic Letters, 13(17), 4462–4465. Link

  • Ye, J., & Ma, S. (2014). Enantioselective Synthesis of Allenes from Terminal Alkynes via Copper-Catalyzed Radical Reaction. Accounts of Chemical Research, 47(4), 989–1000. Link

  • Nicholas, K. M. (1987). Chemistry and synthetic utility of cobalt-complexed propargyl cations. Accounts of Chemical Research, 20(6), 207–214. Link

  • Lovering, F. E., & Jamison, T. F. (2009). Mechanistic Studies of the Nickel-Catalyzed Assembly of Enantiomerically Pure Allylic Ethers. Journal of the American Chemical Society. Link (Relevant for bulky silyl directing effects in allylic/propargylic systems).

Sources

Troubleshooting & Optimization

Technical Support Center: Propargyl Bromide Stabilization & Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Preventing Allenyl Isomerization of Propargyl Bromides

Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction: The Propargyl-Allene Dichotomy

Welcome to the technical support center. You are likely here because your propargyl bromide (


) reactions are yielding unexpected allene byproducts (

or substituted allenes), or the reagent itself is degrading before use.

Propargyl bromides exist in a delicate equilibrium. The "propargyl" form is often kinetically stable but thermodynamically labile compared to the "allenyl" isomer. This guide addresses three critical failure points:

  • Storage Instability: Spontaneous isomerization/polymerization in the bottle.

  • Nucleophilic Substitution (

    
     vs 
    
    
    
    ):
    Unwanted attack at the
    
    
    -carbon.
  • Metallotropic Shift: Regioselectivity loss during metal-mediated coupling (Grignard/Barbier).

Module 1: Reagent Stability & Storage (Pre-Reaction)

User Issue: "My propargyl bromide has turned from clear to yellow/brown and fumes when opened. Is it safe to use?"

Diagnosis: The reagent has undergone autocatalytic decomposition or polymerization. This is often triggered by trace transition metals (especially Copper) or basic impurities on glass surfaces.

Troubleshooting Protocol 1.0: Stabilization & Handling
ParameterSpecificationTechnical Rationale
Storage Temp 2°C to 8°C (Short term)-20°C (Long term)Low temperature kinetically inhibits the [1,3]-sigmatropic shift to the allene.
Stabilizer Toluene (80% wt solution) or MgOToluene acts as a diluent to absorb shock and heat; MgO neutralizes HBr traces that catalyze decomposition.
Glassware Acid/EDTA Washed CRITICAL: Trace alkali from glass or Cu ions catalyze isomerization. Wash all storage/reaction flasks with 1M HCl or EDTA solution, then oven dry.
Atmosphere Argon (Ar)Oxygen promotes radical polymerization. Nitrogen is acceptable, but Argon is heavier and blankets the liquid better.

Actionable Step: If your reagent is yellow, distill it under reduced pressure (vacuum) below 60°C. If it is dark brown/viscous, discard immediately as it may be shock-sensitive.

Module 2: Nucleophilic Substitution ( vs )

User Issue: "I am reacting propargyl bromide with an amine/alkoxide, but I'm getting the allenyl derivative instead of the alkyne."

Diagnosis: You are experiencing


 regioselectivity .[1][2] The nucleophile is attacking the 

-carbon (alkyne terminus) rather than the

-carbon (bromide bearing). This is driven by steric hindrance at the

-site or Copper (Cu) catalysis.
Mechanism Visualization

PropargylSN2 Start Propargyl Bromide (R-C≡C-CH2-Br) SN2 Direct SN2 Attack (α-attack) Start->SN2 Unhindered α-C Polar Aprotic Solvent SN2_Prime Conjugate SN2' Attack (γ-attack) Start->SN2_Prime Cu(I) Catalyst Steric Bulk at α-C Nu Nucleophile (Nu-) Nu->SN2 Nu->SN2_Prime Prod_Alkyne Propargyl Product (R-C≡C-CH2-Nu) DESIRED SN2->Prod_Alkyne Prod_Allene Allenyl Product (R-C(Nu)=C=CH2) UNDESIRED SN2_Prime->Prod_Allene

Caption: Divergent pathways in nucleophilic substitution. Direct


 preserves the alkyne; 

yields the allene.
Troubleshooting Protocol 2.0: Enforcing (Alkyne Retention)
  • Remove Copper: If you are using a "Click" chemistry catalyst nearby or using old stir bars, clean everything. Cu(I) is the primary catalyst for

    
     allene formation.
    
  • Solvent Switch:

    • Use: DMF, DMSO, or Acetonitrile. These polar aprotic solvents enhance the nucleophilicity of the attacking species, favoring the direct

      
       attack on the 
      
      
      
      -carbon.
    • Avoid: Non-polar solvents (Hexane, Toluene) with soft nucleophiles, which may favor

      
       mechanisms if any metal catalysis is present.
      
  • Temperature Control: Conduct the addition at -78°C to 0°C . Higher temperatures provide the activation energy required for the sterically more demanding

    
     transition state (unless Cu is present, where 
    
    
    
    is lower energy).
  • Leaving Group Modification: If propargyl bromide consistently gives allenes, switch to Propargyl Tosylate (OTs) or Mesylate (OMs) . These are "harder" electrophiles and often favor direct

    
     attack by hard nucleophiles (amines/alkoxides).
    

Module 3: Metal-Mediated Propargylation (Barbier/Grignard)

User Issue: "I'm doing a Barbier reaction (Zn/Mg) with an aldehyde. I want the homopropargyl alcohol (alkyne), but I'm worried about the intermediate isomerizing."

Diagnosis: This is a common confusion. In metal-mediated propargylation, the Allenyl-Metal intermediate is actually the species that yields the Propargyl (Alkyne) product via a cyclic transition state.

The "Counter-Intuitive" Mechanism
  • Reagent: Propargyl Bromide[1][3][4][5][6][7][8][9]

  • Intermediate: Allenyl-Metal Species (Thermodynamically favored for Zn, In, Sn).

  • Transition State: Zimmerman-Traxler (Cyclic).

  • Product: Homopropargyl Alcohol (Alkyne).

The Failure Mode: If the reaction temperature is too high, the resulting alkoxide product can equilibrate back to the allenyl isomer.

Decision Tree: Selecting the Right Metal

MetalChoice Query Goal: Selective Homopropargyl Alcohol (Alkyne Product) Solvent Can you use aqueous media? Query->Solvent YesWater Yes (Water/THF) Solvent->YesWater NoWater No (Anhydrous) Solvent->NoWater Indium USE INDIUM (In) Excellent regioselectivity for alkyne. Works in water. No isomerization. YesWater->Indium Zinc USE ZINC (Zn) Requires activation (1,2-dibromoethane). Keep Temp < 0°C to prevent product equilibration. NoWater->Zinc

Caption: Selection guide for metal-mediated propargylation to ensure alkyne product retention.

Troubleshooting Protocol 3.0: Optimizing Regioselectivity
VariableRecommendationWhy?
Metal Indium (In) Indium-mediated propargylation in water is the "Gold Standard" for obtaining homopropargyl alcohols exclusively, avoiding allenyl byproducts [1].
Solvent Water/THF (1:1) Water stabilizes the transition state that leads to the alkyne product and suppresses the basicity that causes isomerization.
Additives Add La(OTf)3 (if using Zn)If you must use Zinc, adding Lanthanum triflate can improve regioselectivity toward the alkyne by coordinating the aldehyde [2].

Module 4: Base-Catalyzed Isomerization

User Issue: "I am using a strong base (NaH, LDA) to deprotonate the propargyl species, but it's rearranging."

Diagnosis: Prototropic rearrangement.[10] The propargylic protons are acidic (


). Deprotonation forms an ambident anion that can re-protonate at the 

-carbon to form the allene, which is often thermodynamically more stable due to conjugation (if R is aromatic).

Resolution:

  • Use Dianions: If reacting a terminal alkyne, use 2 equivalents of base at -78°C to lock the species as the dianion, which is less prone to rearrangement until quench.

  • Switch Base: Use LHMDS or LiTMP instead of alkyllithiums. The steric bulk prevents close approach to the

    
    -carbon during aggregation.
    
  • Protect the Alkyne: If the terminal proton is the issue, protect it with a TMS (Trimethylsilyl) group. This blocks the formation of the allene since the silyl group cannot migrate as easily as a proton under basic conditions.

References

  • Loh, T. P., & Wei, L. L. (1998). Indium-mediated coupling of propargyl bromide with aldehydes in aqueous media: A convenient synthesis of homopropargyl alcohols. Tetrahedron Letters, 39(3), 323-326.

  • Marshall, J. A. (2000). Synthesis and reactions of allylic, allenic, vinylic, and arylmetal reagents from halides and esters: The Wurtz reaction and its relatives. The Journal of Organic Chemistry, 65(18), 5623-5633.

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: Applications in total synthesis. Chemical Reviews, 103(8), 2921-3044.

  • BenchChem Technical Guides. (2025). Propargyl-PEG9-bromide: Storage and Handling for Optimal Stability.

Sources

avoiding Glaser coupling side reactions with TBDMS-protected alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Glaser Coupling Side Reactions with TBDMS-Protected Alkynes Content Type: Technical Support Center (Troubleshooting & Protocols) Role: Senior Application Scientist

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenge of preventing oxidative homocoupling (Glaser/Hay/Eglinton coupling) when utilizing TBDMS-protected alkynes in cross-coupling reactions (primarily Sonogashira). While the TBDMS group effectively masks the acidic proton, the critical failure point occurs during the in situ deprotection-coupling sequence, where the transient terminal alkyne becomes vulnerable to copper-mediated dimerization.

Module 1: The Mechanism of Failure

Why does my protected alkyne dimerize?

The TBDMS group is a shield. As long as it is intact, Glaser coupling is impossible. The danger arises the moment you introduce a deprotecting agent (like TBAF,


, or AgF) in the presence of Copper(I) and trace Oxygen.

You are essentially running a race between two catalytic cycles:

  • The Desired Path (Cross-Coupling): The transient alkyne enters the Palladium cycle (Transmetallation).

  • The Failure Path (Homocoupling): The transient alkyne reacts with Copper and Oxygen to form a diyne.

Visualizing the Competition

The following diagram illustrates the "Danger Zone"—the brief window where the deprotected alkyne exists before product formation.

GlaserCompetition Start TBDMS-Alkyne (Protected) Deprotect Deprotection Step (TBAF/Base) Start->Deprotect Transient Transient Terminal Alkyne (R-C≡C-H) Deprotect->Transient In Situ Generation Pd_Cycle Pd-Catalyst Cycle (Transmetallation) Transient->Pd_Cycle FAST (Anaerobic) Cu_Cycle Cu-Catalyst + O2 (Oxidative Dimerization) Transient->Cu_Cycle IF Oxygen Present Product Desired Cross-Coupled Product Pd_Cycle->Product SideProduct Glaser Homocouple (Unwanted Diyne) Cu_Cycle->SideProduct

Figure 1: The Kinetic Competition. Homocoupling is an opportunistic pathway that exploits the presence of Oxygen and Copper during the lifespan of the transient terminal alkyne.

Module 2: Troubleshooting Guide (FAQs)

Q1: I am seeing significant homocoupling (dimer) spots on my TLC. Is my TBDMS starting material impure?

Diagnosis: Unlikely. If your starting material shows a single spot (TBDMS-alkyne), the dimer is forming during the reaction. Root Cause: Oxygen leakage. The combination of CuI (catalyst) and amine (base) in the presence of air creates a highly efficient system for Glaser coupling. Solution:

  • Immediate Fix: Switch to "Freeze-Pump-Thaw" degassing (see Protocol B). Sparging with nitrogen is often insufficient for sensitive silyl-deprotection sequences.

  • Process Change: If the problem persists, eliminate Copper entirely (see Protocol A).

Q2: Can I just add more catalyst to speed up the Sonogashira reaction?

Diagnosis: Counter-intuitive risk. Scientific Insight: Increasing Copper loading (


 mol%) often accelerates the Glaser cycle faster than the Sonogashira transmetallation step.
Recommendation:  Keep CuI loading low (1-2 mol%). If reactivity is low, increase the Palladium  loading or switch to a more active ligand (e.g., XPhos, SPhos) rather than adding more Copper.
Q3: Why does my reaction turn black/green immediately upon adding TBAF?

Diagnosis: Oxidative decomposition. Explanation: A green hue usually indicates the formation of Cu(II) species, a sign that your Cu(I) is oxidizing. This confirms oxygen presence.[1] Corrective Action: Stop the reaction. The Cu(II) species will actively promote the Eglinton variation of homocoupling. You must restart with rigorous exclusion of air.

Q4: Is it better to deprotect first, isolate, and then couple?

Diagnosis: Generally, no. Reasoning: Terminal alkynes are often unstable and prone to polymerization or oxidation upon storage. Advantage: The One-Pot In Situ protocol (Protocol A) is superior because the concentration of the free alkyne is kept theoretically low, reacting immediately as it is unmasked.

Module 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" Copper-Free One-Pot Method

Best for: Avoiding Glaser coupling entirely by removing the oxidative engine (Copper).

Concept: This method utilizes TBAF (Tetra-n-butylammonium fluoride) as both the deprotecting agent and the base/activator for the Palladium. Without Copper, the mechanism for oxidative homocoupling is effectively disabled.

Reagents:

  • Aryl Halide (1.0 equiv)

  • TBDMS-Alkyne (1.1 equiv)

  • 
     (3-5 mol%)
    
  • TBAF (1.0 M in THF, 2.0 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Charging: Add Aryl Halide,

    
    , and TBDMS-Alkyne.
    
  • Solvent: Add degassed THF via syringe.

  • Activation: Add TBAF solution dropwise at Room Temperature.

    • Note: The solution may darken; this is normal for Pd-TBAF systems.

  • Reaction: Heat to 60°C (only if aryl bromide/chloride; iodides often run at RT). Stir for 4–12 hours.

  • Workup: Quench with water. Extract with EtOAc.[2] The absence of Copper ensures the crude mixture is free of blue/green copper salts.

Protocol B: The "Strict Anaerobic" Copper-Catalyzed Method

Best for: Unreactive aryl chlorides where Copper co-catalysis is strictly necessary.

Concept: If you must use Copper, you must starve the reaction of Oxygen to kill the Glaser pathway.

Reagents:

  • Aryl Halide (1.0 equiv)

  • TBDMS-Alkyne (1.2 equiv)[2]

  • 
     (2-5 mol%)
    
  • CuI (1-2 mol% - Do not exceed )

  • Base:

    
     or Diisopropylamine (degassed)
    
  • Deprotection Agent: TBAF (1.0 equiv) or KOH/MeOH system.

The "Freeze-Pump-Thaw" Workflow (Mandatory):

  • Combine: Place all solid reagents (Pd, CuI, Aryl Halide) in a Schlenk tube.

  • Seal & Purge: Evacuate and backfill with Argon (3 cycles).[2]

  • Liquids: Add solvents, Base, and TBDMS-Alkyne via syringe.

  • Freeze: Submerge the tube in liquid nitrogen until frozen solid.

  • Pump: Open to high vacuum for 5–10 minutes (removing dissolved gases).

  • Thaw: Close vacuum, remove from

    
    , and thaw in warm water.
    
  • Repeat: Perform steps 4–6 three times .

  • Trigger: Add the deprotection agent (degassed TBAF) slowly via syringe pump (slow addition keeps free alkyne concentration low, statistically favoring cross-coupling over dimerization).

Module 4: Comparative Data Analysis

Table 1: Impact of Conditions on Selectivity (Cross-Coupling vs. Homocoupling)

VariableConditionRisk of Glaser CouplingTechnical Note
Catalyst System Pd / CuIHigh Requires perfect O2 exclusion.
Pd Only (Cu-Free)Near Zero Recommended for TBDMS alkynes.
Atmosphere Nitrogen BalloonModerate Diffusion can occur over long reaction times.
Argon Schlenk LineLow Argon is heavier than air; better blanket.
Deprotection Fast (One shot)High High transient concentration of R-C≡C-H.
Slow AdditionLow Keeps [Alkyne] low relative to [Ar-X].[3]
Solvent DMF/DMSOModerate High O2 solubility in these solvents; harder to degas.
THF/TolueneLow Easier to degas via Freeze-Pump-Thaw.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Sørensen, U. S., & Pombo-Villar, E. (2005). Two Methods for the Preparation of Diarylalkynes from Aryl Bromides and Iodides using Silyl-Protected Alkynes.[4] Tetrahedron, 61(10), 2697-2703.

  • Glaser, C. (1869).[5] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational Mechanism).

  • Li, J. H., Liang, Y., & Zhang, X. D. (2005). Copper- and Amine-Free Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes.[4][6][7][8] The Journal of Organic Chemistry, 70(11), 4393-4396.

  • Evano, G., & Blanchard, N. (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. (Mechanistic insights on Cu-O2 interaction).

Sources

Technical Support Center: Purification of (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter difficulties isolating highly non-polar, UV-inactive building blocks. (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane (CAS: 131365-11-2) is a classic example. While it is a highly versatile silylated propargylating agent used in complex molecule synthesis, its extreme lipophilicity and lack of a chromophore make its purification by standard flash chromatography a frequent source of frustration.

This guide is designed to provide you with a self-validating purification protocol, causality-driven troubleshooting, and the exact physicochemical parameters needed to isolate this compound with high purity and yield.

Part 1: Physicochemical & Chromatographic Properties

Before running a column, it is critical to understand the physical properties of the molecule. The combination of a bulky tert-butyldimethylsilyl (TBS) group, an alkyne, and a primary bromide creates a molecule that interacts very weakly with normal-phase silica gel [1].

PropertyValue / CharacteristicImpact on Purification
Chemical Formula C₉H₁₇BrSiHighly non-polar hydrocarbon/silyl framework.
Molecular Weight 233.22 g/mol N/A
LogP ~3.43Extreme lipophilicity; requires 100% non-polar eluents.
Predicted Boiling Point ~216 °C (at 760 mmHg)Semi-volatile under high vacuum; risk of product loss.
UV Absorbance (254 nm) None Lacks a conjugated

-system. Will not show up under a standard UV lamp.
TLC Visualization KMnO₄ or PMA StainsRequires oxidative chemical staining and heat to visualize [2].
Optimal Eluent 100% Hexanes or PentaneAny polar solvent (e.g., EtOAc, DCM) will cause co-elution with impurities.
Part 2: Standard Purification Protocol (Self-Validating Methodology)

This step-by-step methodology is built upon the foundational principles of [3]. Each step includes a Validation Checkpoint to ensure the system is functioning correctly before proceeding.

Step 1: Pre-Column TLC Profiling

  • Action: Spot the crude mixture on a silica gel TLC plate. Elute with 100% hexanes. Dry the plate thoroughly with a heat gun to evaporate the hexanes. Dip the plate in Potassium Permanganate (KMnO₄) stain and heat gently.

  • Causality: Hexanes must be entirely evaporated before staining because residual solvent can react with the oxidative stain, creating a brown background that masks the product.

  • Validation Checkpoint: You must see a distinct yellow/brown spot at

    
     ~0.7–0.8 against a purple background. If not, your stain is expired or the product is absent.
    

Step 2: Column Packing

  • Action: For 1 gram of crude material, use ~30–40 grams of Silica Gel 60 (230–400 mesh). Slurry pack the column using 100% hexanes.

  • Causality: Slurry packing eliminates microscopic air pockets that cause band-broadening. This is critical when separating non-polar impurities (like unreacted CBr₄) that have very similar

    
     values to the product.
    
  • Validation Checkpoint: The silica bed must appear perfectly translucent with no visible cracks, channeling, or bubbles before loading.

Step 3: Sample Loading

  • Action: Dissolve the crude mixture in the absolute minimum volume of hexanes (< 1.5 mL). Apply it directly and evenly to the flat silica bed.

  • Causality: Minimizing the initial band volume ensures high-resolution separation. A wide loading band guarantees co-elution of closely running impurities.

  • Validation Checkpoint: The solvent level must be exactly flush with the top of the silica before adding the bulk eluent.

Step 4: Isocratic Elution & Fractionation

  • Action: Elute with 100% hexanes under positive air/N₂ pressure. Collect small fractions (e.g., 10–15 mL).

  • Causality: Because the product lacks polar functional groups, any polar solvent will cause it to elute in the void volume.

  • Validation Checkpoint: Spot every fraction on a large TLC plate, stain with KMnO₄, and heat. The product will typically elute within the first 2 to 4 column volumes.

Step 5: Gentle Concentration

  • Action: Combine product-containing fractions in a round-bottom flask. Concentrate on a rotary evaporator with the water bath at 20–25 °C and pressure no lower than 100 mbar .

  • Causality: The high vapor pressure of silylated alkynes leads to massive product loss if subjected to high vacuum.

  • Validation Checkpoint: The final product should be a clear to slightly yellow oil. Weigh the flask periodically; when the mass stabilizes, stop pumping immediately.

Part 3: Purification Workflow Diagram

ChromatographyWorkflow Step1 1. Pre-Column TLC (100% Hexanes) Step2 2. Slurry Pack Column (Silica Gel 60) Step1->Step2 Step3 3. Load Sample (Minimal Volume) Step2->Step3 Step4 4. Elute & Collect (Isocratic Hexanes) Step3->Step4 Step5 5. Stain Fractions (KMnO4 + Heat) Step4->Step5 Step6 6. Gentle Concentration (>100 mbar, 20°C) Step5->Step6

Figure 1: Step-by-step workflow for the isolation of (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane.

Part 4: Troubleshooting Guides & FAQs

Q1: I ran my column, but my fractions are completely empty under the UV lamp (254 nm). Did the compound degrade on the silica? A: No, the compound is highly stable on silica. The issue is optical, not chemical. (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane contains an isolated alkyne, a bromide, and a silyl ether—none of which possess the conjugated


-electrons necessary to absorb UV light at 254 nm. You must use an oxidative stain like Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) [2] and apply heat to visualize the spots.

Q2: My product is co-eluting with the starting material, 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol. How do I fix this? A: Co-elution of a highly non-polar bromide with a polar alcohol indicates your solvent system is far too polar. The hydroxyl group of the starting material hydrogen-bonds strongly to the silanol groups of the stationary phase, whereas the bromide only interacts via weak van der Waals forces. If you use even 2–5% Ethyl Acetate, both compounds will rush through the column together. Solution: Switch to 100% Hexanes. The bromide will elute near the solvent front, and the alcohol will remain safely near the baseline.

Q3: I see a secondary spot co-eluting with my product that stains similarly. What is it? A: If you synthesized this compound via an Appel reaction (CBr₄ / PPh₃), the co-eluting spot is likely unreacted Carbon Tetrabromide (CBr₄). CBr₄ is highly non-polar and elutes almost identically to silylated propargyl bromides in hexanes. Solution: To avoid this, modify your upstream synthesis. Use a slight deficit of CBr₄ (0.95 eq) to ensure it is fully consumed, or switch to PBr₃/pyridine as the brominating agent, which generates polar byproducts that are easily removed by an aqueous wash prior to chromatography.

Q4: My TLC showed complete conversion, but my isolated yield is 20%. Where did it go? A: You pumped it off. While the predicted boiling point is ~216 °C at atmospheric pressure, silylated alkynes have surprisingly high vapor pressures. If you left the flask on a high-vacuum Schlenk line (< 1 mbar) to "dry" it, the product co-evaporated with the residual solvent. Solution: Always concentrate at >100 mbar at room temperature, and accept that the pure product will be a liquid, not a solid.

Part 5: Troubleshooting Logic Tree

TroubleshootingLogic Start Purification Issue NoSpot No Spots Under UV Start->NoSpot CoElute Co-elution with Alcohol Start->CoElute LowYield Low Isolated Yield Start->LowYield Cause1 Lack of Chromophore NoSpot->Cause1 Cause2 Solvent Too Polar CoElute->Cause2 Cause3 Product Volatility LowYield->Cause3 Fix1 Use KMnO4 / PMA Stain Cause1->Fix1 Fix2 Switch to 100% Hexanes Cause2->Fix2 Fix3 Evaporate >100 mbar Cause3->Fix3

Figure 2: Logical decision matrix for diagnosing and resolving common purification failures.

References
  • MolPort Chemical Database. "(3-bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane (CAS: 131365-11-2) Properties and Identifiers." MolPort. Available at:[Link]

  • Li, J. J.; Limberakis, C.; Pflum, D. A. "Modern Organic Synthesis in the Laboratory." Oxford University Press, 2007. (Authoritative guide on TLC stains including KMnO₄ and PMA formulations). Available at:[Link]

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43(14), 2923–2925. Available at:[Link]

stability of TBDMS group under basic nucleophilic substitution conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Silicon-Based Protecting Groups Ticket ID: TBDMS-BAS-001 Subject: Stability of TBDMS Ether Under Basic Nucleophilic Substitution (


)
Status:  Open / Guide Generated
Assigned Specialist:  Senior Application Scientist, Process Chemistry Div.

Executive Summary

Welcome to the Process Chemistry Support Hub. You are likely here because you are planning a nucleophilic substitution (alkylation, amination, or etherification) under basic conditions and need to ensure your tert-butyldimethylsilyl (TBDMS) protecting group will survive.

The Short Answer: TBDMS is generally stable to bases (


 > 30) such as LDA, NaH, and 

-BuOK in aprotic solvents. However, it is vulnerable to "hard" nucleophiles (e.g., hydroxide, methoxide) and can undergo silyl migration if a neighboring hydroxyl group is generated.

Diagnostic Workflow: Is TBDMS Safe for Your Reaction?

Before proceeding, use this decision matrix to evaluate the risk of TBDMS failure in your specific reaction setup.

TBDMS_Decision_Tree Start START: Proposed Reaction Conditions Q1 Is the Base also a Hard Nucleophile? (e.g., NaOH, NaOMe, LiOH) Start->Q1 Q2 Is there an adjacent free -OH or will one be generated? Q1->Q2 No (Non-Nu Base: NaH, LDA) Risk_High CRITICAL RISK: Direct Attack on Silicon (Cleavage likely) Q1->Risk_High Yes (Hard Nu) Q3 Solvent System? Q2->Q3 No (Isolated ether) Risk_Mig HIGH RISK: 1,2 or 1,3-Silyl Migration Q2->Risk_Mig Yes (Polyol system) Safe SAFE TO PROCEED (Standard Monitoring) Q3->Safe Ethereal (THF/Et2O) Caution CAUTION: Avoid heating >60°C Q3->Caution Polar Aprotic (DMF/DMSO)

Figure 1: Risk assessment logic for TBDMS stability. "Hard" nucleophiles attack the silicon atom due to its high affinity for oxygen and fluorine.

Troubleshooting: Common Failure Modes

Issue A: The "Walking" Protecting Group (Silyl Migration)

Symptom: You alkylated a secondary alcohol, but the TBDMS group moved to the newly alkylated position, or you observe a mixture of regioisomers. Mechanism: Under basic conditions, a deprotonated neighboring hydroxyl group (alkoxide) attacks the silicon atom, forming a pentacoordinate intermediate. The silyl group then transfers to the more thermodynamically stable oxygen (usually primary > secondary).

Migration_Mechanism Step1 1. Base Deprotonation (Forms Alkoxide) Step2 2. Attack on Silicon (Pentacoordinate Transition) Step1->Step2 Intramolecular Step3 3. Silyl Transfer (Migration Complete) Step2->Step3 Collapse

Figure 2: Base-promoted 1,2-silyl migration mechanism (Brook rearrangement variant).

Solution:

  • Switch Solvents: Migration is faster in polar aprotic solvents (DMF) which solvate the cation, leaving a "naked" reactive alkoxide. Use non-polar solvents (THF,

    
    ) if possible.
    
  • Lower Temperature: Keep reaction

    
     during base addition.
    
  • Steric Bulk: Switch to TBDPS (tert-butyldiphenylsilyl) or TIPS (triisopropylsilyl), which are significantly less prone to migration due to steric hindrance [1].[1]

Issue B: Premature Cleavage by Nucleophiles

Symptom: The TBDMS group falls off during the reaction, regenerating the alcohol. Cause: While TBDMS is stable to base (proton abstraction), it is sensitive to nucleophilic attack at the silicon atom.

Reagent TypeSpecific ReagentTBDMS StabilityTechnical Note
Non-Nu Base NaH, LDA, KHMDSHigh Stable even at reflux in THF.
Alkoxides NaOMe, LiOHLow - Moderate Cleavage occurs in MeOH/EtOH, especially with heat [2].
Bulky Alkoxides

-BuOK
High Steric bulk prevents attack on Si.[2]
Organometallics BuLi, GrignardsModerate Stable at low temp; can deprotonate Si-Methyls at high temp.

Validated Protocol: Alkylation in Presence of TBDMS

Scenario: Alkylation of a secondary amine using an alkyl halide, where the molecule also contains a TBDMS-protected primary alcohol.

Objective: Prevent cleavage of TBDMS while ensuring complete alkylation.

Reagents:

  • Substrate (Amino-alcohol-TBDMS)

  • Sodium Hydride (NaH, 60% dispersion)

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Solvent: Anhydrous THF (preferred) or DMF (0°C only)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add NaH (1.2 equiv) and wash 3x with dry hexane to remove mineral oil.

  • Solvation: Suspend NaH in anhydrous THF (0.1 M concentration relative to substrate). Cool to

    
    .
    
  • Deprotonation: Add the substrate dropwise.[3]

    • Critical Check: Evolution of

      
       gas indicates deprotonation. Stir for 30 min at 
      
      
      
      .
    • Why? Ensuring complete deprotonation before adding the electrophile prevents complex equilibria that might favor side reactions.

  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC.

    • Stop Condition: If reaction is sluggish, do not heat above

      
        if using DMF. In THF, mild reflux is generally safe.
      
  • Quench: Cool to

    
    . Quench with saturated 
    
    
    
    .[2] Do not use acidic workup (HCl) as acid cleaves TBDMS rapidly.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH or KOH for my substitution? A: Generally, no . Hydroxide (


) is a hard nucleophile that attacks silicon. If you must use hydroxide, use a phase-transfer catalyst (TBAB) in a biphasic system (DCM/Water) to minimize contact between the TBDMS ether and the aqueous base.

Q: I need to use DMF to dissolve my substrate. Will TBDMS survive? A: Yes, but caution is required. DMF enhances the nucleophilicity of any anions present. Ensure your base is non-nucleophilic (e.g., NaH rather than NaOMe) and keep the temperature moderate. If using carbonates (


), TBDMS is stable in DMF up to 

[3].

Q: My TBDMS group is falling off, but I can't switch to TBDPS. What now? A: Ensure your reagents are dry. "Wet" bases generate hydroxide in situ. Use molecular sieves in your solvent and fresh reagents.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][4][5][6][7][8] Journal of the American Chemical Society, 94(17), 6190–6191.

  • BenchChem Technical Library. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.[1][2][3][6][7][8][9]

Sources

Technical Support Center: Optimizing the Synthesis of 3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne (CAS: 131365-11-2). This compound is a critical building block in complex natural product synthesis, cross-coupling reactions, and pharmaceutical development [1, 2].

Due to the bifunctional nature of propargyl alcohol and the sensitivity of the alkyne and silyl groups, synthesizing this reagent requires precise control over stoichiometry, temperature, and reagent selection. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative data to ensure high-yield, reproducible results.

Overview & Mechanistic Workflow

The standard, highest-yielding route to 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne avoids the direct lithiation of propargyl bromide (which is prone to explosive polymerization and allene formation). Instead, a two-step sequence is employed:

  • C-Silylation: Propargyl alcohol is treated with a strong base (≥2.0 equivalents) to form a dianion, followed by the selective trapping of the more nucleophilic acetylide carbon with tert-butyldimethylsilyl chloride (TBSCl) [3].

  • Bromination: The resulting 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol is converted to the corresponding bromide. The Appel reaction (CBr₄/PPh₃) is vastly preferred over PBr₃ to prevent acid-catalyzed desilylation and SN2' allene rearrangement[2].

Workflow Diagram

G A Propargyl Alcohol (HC≡C-CH2OH) B Dianion Intermediate (BrMg-C≡C-CH2OMgBr) A->B 2.1 eq EtMgBr THF, 0 °C E O-Silylated Byproduct (HC≡C-CH2OTBS) A->E <2.0 eq Base (Kinetic Trap) C 3-(TBS)prop-2-yn-1-ol (TBS-C≡C-CH2OH) B->C 1.0 eq TBSCl 0 °C to RT D 3-Bromo-1-(TBS)-1-propyne (TBS-C≡C-CH2Br) C->D CBr4, PPh3 CH2Cl2, 0 °C F Allene Byproduct (TBS-C(Br)=C=CH2) C->F SN2' Attack (Poor Temp Control) G Desilylated Byproduct (HC≡C-CH2Br) C->G Acidic Cleavage (Excess HBr from PBr3)

Reaction workflow for 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne synthesis and side reactions.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol

Objective: Achieve selective C-silylation over O-silylation.

  • Dianion Formation: To a flame-dried flask under N₂, add anhydrous THF (0.5 M relative to substrate) and propargyl alcohol (1.0 eq). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Dropwise, add ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O, 2.1 eq) over 30 minutes. Causality Check: The first equivalent deprotonates the alcohol (pKa ~16); the second deprotonates the terminal alkyne (pKa ~25). Vigorous ethane gas evolution will occur.

  • Silylation: Stir the resulting suspension at 0 °C for 1 hour. Dissolve TBSCl (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2–4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Bromination via Appel Reaction

Objective: Convert the alcohol to a bromide while suppressing allene formation and desilylation.

  • Reagent Mixing: Dissolve the purified 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous CH₂Cl₂ (0.2 M). Cool to 0 °C.

  • Phosphine Addition: Add triphenylphosphine (PPh₃, 1.2 eq) in small portions over 15 minutes. Self-Validating Step: The solution will turn yellow, and a white precipitate of triphenylphosphine oxide (TPPO) will begin to form, indicating the generation of the active phosphonium species.

  • Reaction: Stir at 0 °C for 1–2 hours. Monitor via TLC until the starting material is consumed.

  • Workup & Purification: Do not use an aqueous workup. Instead, add cold hexanes to the reaction mixture to crash out the remaining TPPO. Filter the suspension through a pad of Celite or a short silica plug, washing with hexanes. Concentrate the filtrate carefully (the product is volatile) to yield the pure propargyl bromide [2].

Troubleshooting Guide & FAQs

Q: My Step 1 reaction yielded mostly 1-(tert-butyldimethylsilyloxy)-2-propyne (O-silylation) instead of the desired C-silylated alcohol. What went wrong? A: This is a classic stoichiometric failure. The hydroxyl group is significantly more acidic than the terminal alkyne. If you use less than 2.0 equivalents of base (or if your Grignard/alkyllithium titer is lower than expected), you will only form the alkoxide. Because the alkoxide is a hard nucleophile, it will rapidly attack the TBSCl, resulting in O-silylation. Solution: Always titrate your base prior to use and ensure exactly 2.1 equivalents are added to guarantee complete dianion formation.

Q: During the bromination step, my NMR shows a complex mixture of vinylic protons (~4.5 - 5.5 ppm). Why did my alkyne disappear? A: You have formed an allenyl bromide byproduct (TBS-C(Br)=C=CH₂). During the bromination of propargyl alcohols, the activated intermediate can undergo an SN2' nucleophilic attack by the bromide ion at the internal alkyne carbon rather than the terminal carbon. Solution: This pathway is highly temperature-dependent. Ensure the reaction is kept strictly at 0 °C. If the problem persists, switch to the Appel reaction (CBr₄/PPh₃) if you are currently using PBr₃, as the Appel conditions are much milder and sterically hinder the SN2' trajectory.

Q: My TBS group is cleaving during the PBr₃ bromination. How do I prevent protodesilylation? A: While the Si-C(sp) bond is generally robust, the reaction of PBr₃ with alcohols generates stoichiometric amounts of hydrobromic acid (HBr). This acidic environment can easily cleave the TBS group. Solution: Add 1.1 equivalents of a mild, non-nucleophilic base like pyridine or 2,6-lutidine to scavenge the HBr. Alternatively, abandon PBr₃ entirely and utilize the Appel reaction, which operates under essentially neutral conditions [2].

Q: I am losing product during the final concentration step. Is this compound volatile? A: Yes. 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne has a relatively low boiling point and high vapor pressure. Solution: Do not evaporate the solvent using a high-vacuum pump or a hot water bath. Concentrate the hexanes/CH₂Cl₂ mixture on a rotary evaporator with the water bath set strictly below 25 °C and pressure no lower than 150 mbar.

Quantitative Data Summary: Bromination Reagent Comparison

To assist in experimental design, the following table summarizes the performance of various bromination reagents on TBS-protected propargyl alcohols based on empirical laboratory data:

Reagent SystemTypical YieldDesilylation RiskAllene Formation RiskWorkup / Byproduct Removal
CBr₄ / PPh₃ (Appel) 85 – 95% Low (Neutral conditions)Low (Sterically hindered)Filtration of TPPO via silica plug
PBr₃ / Pyridine 70 – 80%Moderate (HBr generation)Moderate (Requires strict 0 °C)Aqueous basic wash
NBS / Me₂S 80 – 90%LowLowAqueous wash (DMSO byproduct)

References

  • A Pauson−Khand Approach to the Synthesis of Ingenol Organic Letters (ACS Publications) URL:[Link]

  • Nickel-Catalyzed Reductive Coupling Reactions: Application to the Total Syntheses of Pumiliotoxins 209F and 251D DSpace@MIT (Ph.D. Thesis, K. M. Miller) URL:[Link]

Technical Support Center: TBAF-Mediated Deprotection of Internal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of TBDMS protecting groups from alkynyl silanes (


) to yield terminal alkynes.
Ticket ID:  CHEMSUP-TBAF-001
Status:  Active
Analyst:  Senior Application Scientist

Core Technical Overview

You are likely attempting to cleave a Carbon-Silicon bond (


) to convert a silyl-protected alkyne (technically an internal alkyne) into a terminal alkyne (

).

While TBDMS (tert-butyldimethylsilyl) ethers on alcohols are labile, TBDMS groups directly attached to an alkyne are significantly more robust due to the higher bond dissociation energy of the


 bond compared to 

. However, the thermodynamic affinity of Fluoride for Silicon (approx. 140 kcal/mol for Si-F vs. 90 kcal/mol for Si-C) drives this reaction forward.

The Critical Variable: The "naked" fluoride anion in TBAF is not just a nucleophile; it is a potent Bronsted base. This basicity is the primary cause of yield loss via side reactions (isomerization, allene formation, or elimination).

Mechanism of Action

The reaction proceeds via a hypervalent pentacoordinate silicon intermediate.

TBAF_Mechanism Start Silyl Alkyne (R-C≡C-SiR'3) Inter Pentacoordinate Silicate Intermediate [R-C≡C-Si(F)R'3]- Start->Inter + TBAF TBAF TBAF (F-) TBAF->Inter Break Bond Cleavage Inter->Break Anion Acetylide Anion (R-C≡C: -) Break->Anion Byprod Silyl Fluoride (F-SiR'3) Break->Byprod Product Terminal Alkyne (R-C≡C-H) Anion->Product + Proton Source (H2O/AcOH)

Figure 1: Mechanism of fluoride-mediated desilylation. Note that the acetylide anion intermediate is highly basic, requiring a proton source to quench.

Standard Operating Procedures (SOP)

Protocol A: The "Happy Path" (Robust Substrates)

Use this for simple alkynes with no base-sensitive functional groups (e.g., esters, epoxides, halo-alkenes).

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Addition: Add TBAF (1.0 M in THF, 1.2 – 1.5 equiv) dropwise at

    
    .
    
  • Reaction: Warm to Room Temperature (RT). Stir 1–4 hours.

    • Note: Alkynyl silanes react slower than silyl ethers.

  • Workup (Critical):

    • Dilute with

      
       (Ethyl Ether).
      
    • Wash

      
       with water (removes TBA salts).
      
    • Wash

      
       with brine.[1][2][3]
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Buffered Conditions (Base-Sensitive)

MANDATORY for substrates containing esters, epoxides, or propargylic stereocenters to prevent racemization or decomposition.

  • Buffer Preparation: In a separate vial, mix TBAF (1.0 M in THF) with Glacial Acetic Acid (AcOH) in a 1:1 molar ratio.

    • Why? This forms a buffered species, essentially

      
      , which is less basic but still nucleophilic [1].
      
  • Execution: Add the TBAF:AcOH mixture to the substrate in THF at

    
    .
    
  • Workup: Quench with saturated

    
     before extraction.
    

Troubleshooting Guide (FAQ)

Issue 1: "I have a thick emulsion/goo during workup."

Diagnosis: Tetrabutylammonium salts act as phase-transfer catalysts and surfactants, creating stable emulsions during aqueous extraction. Solution: The CaCO3/Dowex Method (Non-aqueous workup) [2].

  • Do not add water.

  • Add

    
     powder (2.0 equiv) and Dowex 50WX8-400 resin (3.0 equiv by mass relative to TBAF) directly to the reaction mixture.
    
  • Add MeOH (10% v/v). Stir vigorously for 30 mins.

  • Filter through a pad of Celite.[1]

  • Concentrate.[2][3][4] The TBA is trapped on the resin; Fluoride is trapped as insoluble

    
    .
    
Issue 2: "My product is decomposing / Yield is low."

Diagnosis: Uncontrolled basicity. "Naked" fluoride (or hydroxide generated from wet TBAF) is causing elimination or aldol-type side reactions. Solution:

  • Immediate: Switch to Protocol B (Buffered TBAF) .

  • Alternative: If the substrate is extremely sensitive, switch reagents to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or HF-Pyridine (acidic conditions).

Issue 3: "The reaction is stalled/incomplete."

Diagnosis: Steric hindrance or "wet" TBAF where water has quenched the fluoride activity (solvation shell reduces nucleophilicity). Solution:

  • Increase temperature to

    
     (only if substrate is stable).
    
  • Add molecular sieves (

    
    ) to the reaction mixture to dehydrate the TBAF in situ.
    
  • Increase TBAF equivalents to 3.0.

Advanced Optimization Logic

Use this decision tree to select the correct reagent and protocol for your specific molecule.

Optimization_Flow Start Start: Remove TBDMS from Internal Alkyne BaseSens Is the molecule Base Sensitive? (e.g., Esters, Epoxides) Start->BaseSens AcidSens Is the molecule Acid Sensitive? (e.g., Acetals, Silyl Ethers) BaseSens->AcidSens No BufferCheck Is it EXTREMELY labile? BaseSens->BufferCheck Yes Standard Protocol A: Standard TBAF AcidSens->Standard No K2CO3 Reagent Switch: K2CO3 in MeOH (Solvolysis) AcidSens->K2CO3 Yes ProtocolB Protocol B: TBAF + AcOH (1:1) BufferCheck->ProtocolB No (Standard Esters) HFPy Reagent Switch: HF-Pyridine (Acidic conditions) BufferCheck->HFPy Yes (Complex)

Figure 2: Decision matrix for reagent selection based on substrate functional group compatibility.

Comparative Reagent Data

ReagentSpecies TypepH CharacterBest ForMajor Drawback
TBAF (Standard) Ionic FluorideBasicRobust substratesSide reactions (elimination), difficult workup [3].
TBAF + AcOH Buffered FluorideNeutral/MildBase-sensitive estersSlower reaction rate.
HF-Pyridine HF ComplexAcidicBase-sensitive substratesCorrosive, attacks acid-labile groups (acetals).

/ MeOH
Alkoxide (Solvolysis)BasicSimple cleavageDoes not work well for sterically hindered silanes.
AgF Metal FluorideNeutralTIPS removalExpensive, requires exclusion of light [4].

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Kaburagi, Y.; Kishi, Y. "Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis." Org.[3][4][5] Lett.2007 , 9, 723–726.

  • Kuehnel, E. et al. "Tetrabutylammonium Fluoride (TBAF)." e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001 .

  • Chintareddy, V. R. et al. "Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes."[6] J. Org.[7] Chem.2011 , 76, 4482–4488.[6]

Sources

Technical Support Center: Purification of TBDMS-Propargyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of reaction products from unreacted TBDMS-propargyl bromide (3-bromo-1-(tert-butyldimethylsilyl)propyne). Ticket ID: PUR-TBDMS-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Separating reaction products from unreacted TBDMS-propargyl bromide is a common bottleneck in alkyne chemistry. The difficulty arises because the TBDMS (tert-butyldimethylsilyl) group confers significant lipophilicity to the molecule, often masking the polarity differences between your product and the excess alkyl bromide. Furthermore, propargyl bromides are lachrymators and potentially shock-sensitive, requiring specific handling protocols.[1][2]

This guide prioritizes Chemoselective Scavenging as the primary solution (Method A) because it exploits the chemical reactivity of the impurity rather than relying solely on difficult chromatographic separation.

Triage Dashboard: Select Your Strategy

Before proceeding, identify your specific scenario to choose the correct workflow.

PurificationStrategy Start Start: Analyze Crude Mixture ScaleCheck Reaction Scale? Start->ScaleCheck TLC_Check TLC Separation (ΔRf) ScaleCheck->TLC_Check < 10g MethodC Method C: Vacuum Distillation ScaleCheck->MethodC > 10g (Bulk) MethodA Method A: Scavenger Resin (Recommended) TLC_Check->MethodA ΔRf < 0.15 (Co-elution) MethodB Method B: Optimized Flash Chromatography TLC_Check->MethodB ΔRf > 0.15

Figure 1: Decision tree for selecting the purification methodology based on scale and chromatographic resolution.

Method A: Chemoselective Scavenging (The "Silver Bullet")

Best For: Small to medium scale (<10g), co-eluting spots, and high-purity requirements. Mechanism: The unreacted TBDMS-propargyl bromide is an electrophile (alkylating agent). By introducing a polymer-supported nucleophile, we covalently bond the impurity to a solid support, allowing the product to be eluted freely.

The Protocol
  • Select the Scavenger: Use a Thiol-functionalized silica or Polymer-supported Thiophenol .

    • Why: Sulfur is a soft nucleophile that reacts rapidly with propargyl bromides via

      
       displacement.
      
    • Alternative: Polymer-supported amines (e.g., Trisamine) can also be used but may react with your product if it contains electrophilic sites.

  • Stoichiometry Calculation:

    • Estimate the excess bromide (e.g., if you used 1.2 eq. of bromide and the reaction went to completion, you have 0.2 eq. remaining).

    • Add 2–3 equivalents of scavenger resin relative to the excess bromide.

  • Execution:

    • Dissolve crude mixture in a non-polar solvent (DCM or THF).

    • Add the resin and stir gently at room temperature for 4–12 hours.

    • Monitoring: Check TLC.[3][4][5] The "Bromide" spot (high Rf) should disappear.

    • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad. The impurity stays in the filter cake.

    • Concentration: Evaporate the filtrate to obtain purified product.

Scavenger TypeFunctional GroupReactivity TargetCommercial Examples
Si-Thiol Propylthiol (-SH)Alkyl halides, electrophilesSiliaMetS® Thiol, Biotage Si-Thiol
PS-Thiophenol Thiophenol (-Ph-SH)Alkyl halides (more reactive)Sigma-Aldrich PS-Thiophenol
PS-Trisamine Primary/Secondary AmineAcid chlorides, Alkyl halidesTrisamine resin

Technical Insight: This method avoids the "smearing" often seen on silica gel caused by the decomposition of propargyl bromides during chromatography.

Method B: Chromatographic Optimization

Best For: Cases where scavenging is unavailable or


.
Visualization (Seeing the Invisible)

TBDMS-propargyl bromide does not absorb strongly in UV (254 nm) unless conjugated. You must use chemical stains.

  • Permanganate (

    
    ):  Stains the alkyne functionality bright yellow/brown on a pink background.
    
  • Anisaldehyde: Excellent for silyl groups. Requires heating.[4][6] TBDMS usually stains pink/red or dark brown.

  • Iodine Chamber: Reversible stain for initial assessment.

The "Silver" Trick (Argentation Chromatography)

If standard silica fails, use Silver Nitrate (


) Impregnated Silica .
  • Principle:

    
     ions form reversible 
    
    
    
    -complexes with alkynes. The strength of interaction depends on the steric bulk around the alkyne.
  • Effect: The bulky TBDMS group on the starting material creates a different binding affinity compared to your product (especially if your product has additional polar groups or different steric parameters).

  • Preparation: Mix Silica Gel 60 with a solution of

    
     (10% w/w) in acetonitrile, evaporate solvent, and dry in the dark.
    
Solvent Systems

TBDMS-propargyl bromide is extremely non-polar (


 in 100% Hexanes).
  • Recommendation: Start with 100% Hexanes (or Pentane) to elute the unreacted bromide first.

  • Gradient: Slowly introduce Ethyl Acetate (0%

    
     5%). The bromide will elute in the void volume or very early fractions.
    

Method C: Distillation (High Vacuum)

Best For: Large scale (>10g) where resins are too expensive. Critical Warning: Propargyl bromides are shock-sensitive and thermally unstable .

  • Boiling Point Estimation: TBDMS-propargyl bromide has a significantly higher boiling point than unsubstituted propargyl bromide (bp 88-90°C). Expect boiling points >60°C at 0.5 mmHg.

  • Equipment: Use a Kugelrohr apparatus or a short-path distillation head. Avoid long fractionating columns to minimize heating time.

  • Safety:

    • Never distill to dryness (residues can explode).

    • Use a blast shield.

    • Stabilize the distillate immediately if storing.

Troubleshooting & FAQs

Q1: My reagent has turned yellow/orange. Is it still good?

A: The color change indicates decomposition and the release of HBr.

  • Fix: Filter the liquid through a small plug of basic alumina or calcium hydride before use. This neutralizes the acid and removes colored impurities. If it is thick or gummy, discard it properly.

Q2: The TBDMS group fell off during purification. Why?

A: TBDMS alkynes are generally stable to base but sensitive to acid.

  • Cause: Silica gel is slightly acidic (

    
    ). Prolonged exposure on a column can cause desilylation.
    
  • Prevention: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This buffers the silica and protects the silyl group.

Q3: I am getting a "ghost spot" that trails my product.

A: This is likely the propargyl bromide decomposing on the silica.

  • Solution: Switch to Method A (Scavenging) . If you must use a column, speed up the flow rate or use neutral alumina instead of silica gel.

Safety Data & Handling

  • Lachrymator: TBDMS-propargyl bromide causes severe eye and respiratory irritation. Always handle in a functioning fume hood.[1]

  • Skin Contact: It is a potent alkylating agent (blistering agent). Double-glove (Nitrile) and change gloves immediately upon splash contact.

  • Disposal: Quench excess bromide with aqueous sodium bisulfite or a dilute amine solution before disposal. Do not throw active alkylating agents into the organic waste container directly.

References

  • Propargyl Bromide Properties & Safety

    • Source: Wikipedia / PubChem
    • Data: Boiling point 89°C (unsubstituted). Lachrymatory and shock-sensitive nature confirmed.[1][2]

    • Link:

  • Scavenger Resin Protocols

    • Source: Wipf Group (University of Pittsburgh) / Biotage
    • Context: Use of polymer-supported nucleophiles to sequester electrophiles (alkyl halides).
    • Link:

  • Silver Nitrate Chrom

    • Source: Journal of Chrom
    • Context: Separation of lipids and alkynes based on unsatur
    • Link:

  • TLC Visualiz

    • Source: Chemistry LibreTexts / Org Prep Daily
    • Context: Use of KMnO4 and Anisaldehyde for visualizing non-UV active compounds.
    • Link:

Sources

Validation & Comparative

A Researcher's Guide to the Infrared Spectroscopy of TBDMS-Protected Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of multi-step organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures, the protection of reactive functional groups is a foundational strategy. The acidic proton of a terminal alkyne is a frequent participant in undesirable side reactions, necessitating its temporary masking. Silyl ethers, especially the tert-butyldimethylsilyl (TBDMS) group, have emerged as a robust and versatile solution for this challenge.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for monitoring the progress of these protection reactions. The ability to unequivocally confirm the successful silylation of an alkyne is critical for proceeding with confidence to subsequent synthetic steps. This guide provides an in-depth comparison of the characteristic IR absorption bands of TBDMS-protected alkynes against their unprotected precursors and other silyl-protected analogues, supported by a validated experimental protocol.

The Spectroscopic Signature of Alkyne Protection

The utility of IR spectroscopy in this context hinges on the clear and predictable changes that occur in the vibrational modes of the alkyne moiety upon silylation.

  • Unprotected Terminal Alkynes : These molecules are characterized by two highly diagnostic absorption bands. The first is the ≡C-H stretching vibration , which appears as a strong, sharp band typically around 3300 cm⁻¹ .[1][2] The second is the C≡C triple bond stretch , which is found in the range of 2140-2100 cm⁻¹ .[1][3] The intensity of this C≡C stretch is notably stronger for terminal alkynes compared to internal ones.

  • TBDMS-Protected Alkynes : Upon successful protection, the molecular structure changes from R-C≡C-H to R-C≡C-Si(CH₃)₂(C(CH₃)₃). This substitution has two profound and easily observable effects on the IR spectrum:

    • Disappearance of the ≡C-H Stretch : The most telling sign of a successful reaction is the complete disappearance of the sharp absorption band at ~3300 cm⁻¹. This provides unambiguous evidence that the acidic proton is no longer present.

    • Shift of the C≡C Stretch : The triple bond stretch is still present but shifts to a slightly higher wavenumber, typically appearing in the 2180-2150 cm⁻¹ range. A technical data sheet from Gelest, a supplier of organosilicon compounds, notes a C≡C stretch for silyl-substituted alkynes at 2040 cm⁻¹, though this can vary.[4] This shift is attributable to the "mass effect" of replacing the light hydrogen atom with the much heavier silicon atom, which alters the reduced mass of the vibrating C≡C system.

The presence of the TBDMS group itself is confirmed by other characteristic peaks, such as the Si-CH₃ symmetric deformation (umbrella) at ~1250 cm⁻¹ and the Si-C stretch, often observed as a strong band in the 840-780 cm⁻¹ region.

Comparative Analysis of Silyl Protecting Groups

While TBDMS is a workhorse, other silyl groups are also employed, each with its own stability profile and subtle spectroscopic signature. Understanding these differences allows for orthogonal protection strategies in complex syntheses.

Functional GroupUnprotected AlkyneTBDMS-ProtectedTES-ProtectedTIPS-Protected
≡C-H Stretch (cm⁻¹) ~3300 (Strong, Sharp)AbsentAbsentAbsent
C≡C Stretch (cm⁻¹) 2140-2100 (Medium-Weak)2180-2150 (Weak)~2170 (Weak)~2170 (Weak)
Key Si-C Bands (cm⁻¹) N/A~1250, 840-780~1240, ~1015, ~730~1070, ~880, ~675
Relative Stability N/AHighMediumVery High

TES: Triethylsilyl; TIPS: Triisopropylsilyl. Wavenumber ranges are approximate and can be influenced by the alkyne's substituent.

The rationale behind choosing TBDMS often lies in its ideal balance of stability and ease of removal. It is significantly more stable to hydrolysis and a wide range of reagents than the simpler trimethylsilyl (TMS) group, yet it can be selectively cleaved under mild conditions, often using fluoride ion sources like tetrabutylammonium fluoride (TBAF), without disturbing more robust groups like TIPS.[5]

Experimental Protocol: TBDMS Protection of Phenylacetylene

This self-validating protocol provides a reliable method for the TBDMS protection of a model terminal alkyne and its confirmation via IR spectroscopy. The success of the reaction is validated by the distinct changes in the resulting IR spectrum compared to the starting material.

Objective : To synthesize phenyl(tert-butyldimethylsilyl)acetylene and confirm its formation by comparing its IR spectrum with that of the phenylacetylene starting material.

Materials :

  • Phenylacetylene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure :

  • Reaction Setup : To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add phenylacetylene dissolved in anhydrous THF.

  • Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi solution dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes. The formation of the lithium acetylide may result in a color change.

  • Silylation : Add TBDMSCl, either as a solid or dissolved in a small amount of anhydrous THF, to the reaction mixture at -78 °C.

  • Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the phenylacetylene spot and the appearance of a new, less polar product spot.

  • Work-up : Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Characterization :

  • Acquire an IR spectrum of the starting phenylacetylene.

  • Acquire an IR spectrum of the purified product.

  • Analysis : Compare the two spectra. Confirm the disappearance of the sharp ≡C-H stretch at ~3300 cm⁻¹ and the shift of the C≡C stretch from ~2110 cm⁻¹ to ~2160 cm⁻¹ in the product spectrum.

TBDMS_Protection_Workflow cluster_reaction Synthesis cluster_analysis IR Analysis & Validation cluster_results Expected Observations Start Phenylacetylene in THF Base 1. Add n-BuLi 2. Stir at -78°C Start->Base IR_Start Acquire IR of Starting Material Start->IR_Start TBDMSCl Add TBDMSCl Base->TBDMSCl Product Phenyl(TBDMS)acetylene TBDMSCl->Product IR_Product Acquire IR of Product Product->IR_Product Compare Compare Spectra IR_Start->Compare Spectrum A IR_Product->Compare Spectrum B Result_Start Spectrum A Shows: - Sharp ≡C-H stretch at ~3300 cm⁻¹ - C≡C stretch at ~2110 cm⁻¹ Compare->Result_Start Validation Point 1 Result_Product Spectrum B Shows: - ABSENCE of ≡C-H stretch - C≡C stretch at ~2160 cm⁻¹ - New Si-C bands at ~1250, 830 cm⁻¹ Compare->Result_Product Validation Point 2

Sources

mass spectrometry fragmentation pattern of silylated propargyl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative MS Profiling: Silylated vs. Non-Silylated Propargyl Bromides

Executive Summary This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-bromo-1-(trimethylsilyl)-1-propyne (Silylated) versus its precursor, propargyl bromide (Native).[1] While native propargyl bromides exhibit chaotic fragmentation and poor molecular ion stability, silylated analogs leverage the "Silicon Effect" to produce highly diagnostic mass spectra. This document details the mechanistic pathways, diagnostic ions, and experimental protocols required for precise identification in drug development and metabolic profiling.

Chemical Context & Rationale

In synthetic organic chemistry and drug development, propargyl bromides are critical electrophiles for installing alkyne handles (e.g., for "click" chemistry). However, direct analysis of native propargyl bromides by Gas Chromatography-Mass Spectrometry (GC-MS) is plagued by two issues:

  • Thermal Instability: High reactivity leads to on-column polymerization or degradation.[1]

  • Non-Specific Fragmentation: The resulting spectra are often dominated by low-mass hydrocarbon fragments (e.g.,

    
    ), obscuring structural verification.[1]
    

The Silylated Alternative: Introducing a Trimethylsilyl (TMS) group protects the terminal alkyne, increases volatility, and, crucially, directs fragmentation through charge stabilization, providing a distinct "fingerprint" for identification.

Comparative Fragmentation Analysis

The following table contrasts the Electron Ionization (EI, 70 eV) profiles of the native and silylated compounds.

Table 1: Diagnostic Ion Comparison

FeatureNative Propargyl Bromide (

)
Silylated Propargyl Bromide (

)
Molecular Weight 118.96 Da191.14 Da
Molecular Ion (

)
m/z 118, 120 (Weak/Moderate).[1] Often barely visible due to instability.[1]m/z 190, 192 (Distinct).[1] Visible doublet due to

.[1][2]
Base Peak (100%) m/z 39 (

).[1][3] Non-diagnostic; common to all aromatics/alkynes.[1]
m/z 73 (

). Highly diagnostic for TMS group.
Key Fragment 1 m/z 79, 81 (

).[1][2] Atomic bromine.[1]
m/z 175, 177 (

).[1] Loss of methyl from Si.[1]
Key Fragment 2 m/z 53 (

). Hydrocarbon cluster.[1]
m/z 111 (

).[1] Silyl-stabilized propargyl cation.[1]
Isotopic Pattern 1:1 ratio for M+ (Br signature).[1]1:1 ratio for M+ and [M-15]+ (Br signature).
The "Silicon Effect" in Mass Spectrometry

The superior diagnostic utility of the silylated analog stems from the ability of silicon to stabilize positive charges.

  • Native: The propargyl cation (

    
    ) rapidly isomerizes and fragments into non-specific hydrocarbon soup (m/z 39).[1]
    
  • Silylated: The silicon atom directs fragmentation.[1] The formation of the m/z 111 ion (

    
    ) is favored because the silyl group can stabilize the distant charge via hyperconjugation and resonance with the allenyl form (
    
    
    
    ). Furthermore, the formation of m/z 73 (
    
    
    ) provides an undeniable confirmation of the silyl protection.

Mechanistic Pathways (Visualization)

The following diagram illustrates the competing fragmentation pathways. The silylated compound follows a structured breakdown, whereas the native compound degrades chaotically.

FragmentationPathways M_Silyl Silylated Molecular Ion [Me3Si-CC-CH2Br]+. m/z 190/192 Ion_73 Trimethylsilyl Cation [Me3Si]+ m/z 73 (Base Peak) M_Silyl->Ion_73 Alpha-Cleavage (Si-C bond break) Ion_175 Methyl Loss [M - CH3]+ m/z 175/177 M_Silyl->Ion_175 Sigma-Cleavage (Loss of Me) Ion_111 Silyl-Propargyl Cation [Me3Si-C3H2]+ m/z 111 M_Silyl->Ion_111 Heterolytic Cleavage (Loss of Br) M_Native Native Molecular Ion [HC-CC-CH2Br]+. m/z 118/120 Ion_39 Propargylium/Cyclopropenyl [C3H3]+ m/z 39 M_Native->Ion_39 Loss of Br + Isomerization Ion_Br Bromine Radical [Br]. M_Native->Ion_Br

Figure 1: Comparative fragmentation pathways.[1] The silylated pathway yields high-mass, structurally significant ions (m/z 175, 111), while the native pathway collapses to low-mass noise (m/z 39).

Experimental Protocol: Validated Workflow

To ensure reproducible data, follow this self-validating protocol. This workflow minimizes thermal degradation of the bromide.

Sample Preparation
  • Solvent: Dissolve 1 mg of the analyte in 1 mL of Dichloromethane (DCM) or Hexane . Avoid methanol, as it can cause solvolysis of the bromide.

  • Concentration: Final concentration should be approx. 100 ppm.

  • QC Standard: Spike with Dodecane (internal standard) to verify retention time stability.

GC-MS Parameters (Agilent/Thermo Standard)
  • Inlet: Split mode (20:1). Temperature: 230°C .[1][3] (Note: Keep inlet temp <250°C to prevent C-Br bond homolysis before ionization).[1]

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.[1]

  • Oven Program:

    • Start: 60°C (hold 2 min).

    • Ramp: 15°C/min to 280°C.[1]

    • Hold: 3 min.

  • Ion Source (EI): 230°C, 70 eV.[1]

  • Scan Range: m/z 35 – 350.[1]

Data Interpretation (Self-Validation Checklist)

References

  • PubChem. (2025).[1] 3-Bromo-1-(trimethylsilyl)-1-propyne Compound Summary. National Library of Medicine.[1] [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] 1-Propyne, 3-bromo- Mass Spectrum.[1][6] National Institute of Standards and Technology.[1] [Link]

  • Little, J. L., et al. (2019).[1] Mass spectral fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews. [Link]

  • Doc Brown's Chemistry. (2023).[1] Mass spectrum of bromomethane and fragmentation patterns (Isotope effects). [Link]

Sources

Technical Guide: 13C NMR and Comparative Analysis of 3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne

[1][2]

Executive Summary

3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne (TBDMS-Propargyl Bromide) serves as a robust, sterically demanding electrophile in organic synthesis.[1] It is the superior alternative to its trimethylsilyl (TMS) analog when reaction conditions require high hydrolytic stability or when specific steric shielding is necessary to direct regioselectivity (e.g., in Nicholas reactions or Danheiser annulations).

This guide provides a deep-dive technical comparison, spectral characterization, and experimental protocols for researchers requiring precise alkylation agents.

Part 1: Structural Analysis & Spectral Data[1][2]

The Core Advantage: TBDMS vs. TMS

The primary differentiator between the TBDMS and TMS variants is the steric bulk and lipophilicity of the tert-butyl group.[1][2] While the electronic effects on the alkyne are similar, the TBDMS group confers a stability factor of approximately

3
13C NMR Spectral Data

The following data distinguishes the TBDMS-protected bromide from its precursors and analogs.

Table 1: 13C NMR Chemical Shift Assignments (CDCl3, 100 MHz)

Carbon PositionChemical Shift (

, ppm)
MultiplicityAssignment Note
Si-CH3 -4.8 to -4.6qShielded methyls on Silicon.[1] Distinct from TMS (

0.0 ppm).[1]
CH2-Br 16.5 - 17.5tUpfield shift relative to alcohol precursor (

51.[1]6) due to heavy atom effect of Br.
C(CH3)3 (Quat)16.6sQuaternary carbon of the tert-butyl group.[1]
C(CH3)3 (Me)26.0qMethyl carbons of the tert-butyl group (intense signal).[1]
C

C-Si
88.0 - 90.5sAcetylenic carbon attached to Silicon.[1]
C

C-CH2
101.5 - 103.0sAcetylenic carbon attached to the propargylic methylene.[1]

Diagnostic Insight: The disappearance of the signal at


 51.6 (propargylic alcohol) and the appearance of the signal at 

16-17 ppm is the primary indicator of successful bromination.[1] The retention of the signals at

16.6 and 26.0 confirms the integrity of the TBDMS group.[1]

Part 2: Comparative Performance Guide

Decision Matrix: When to use TBDMS-Propargyl Bromide

Do not default to TBDMS without cause.[1] Use the following logic to determine the appropriate reagent.

DecisionMatrixStartSelect Propargyl ElectrophileQ1Is the target moleculesensitive to mild acid/base?Start->Q1Q2Is steric control requiredfor regioselectivity?Q1->Q2Yes (High Stability Needed)Q3Is Atom Economy/Costthe primary driver?Q1->Q3No (Robust Target)Res_TBDMSUSE TBDMS-Propargyl Bromide(High Stability, High Sterics)Q2->Res_TBDMSYesRes_TMSUSE TMS-Propargyl Bromide(Moderate Stability, Low Cost)Q2->Res_TMSNoQ3->Res_TMSNo (Need transient protection)Res_HUSE Propargyl Bromide(Unprotected)Q3->Res_HYes

Figure 1: Decision matrix for selecting the appropriate silylated propargyl bromide.

Comparative Data Table
FeatureTBDMS-Propargyl BromideTMS-Propargyl BromidePropargyl Bromide
Hydrolytic Stability High (

in aq.[1] acid)
Low (Cleaves in mild acid/base)N/A (Stable)
Atom Economy Poor (MW ~233)Moderate (MW ~191)Excellent (MW ~119)
Boiling Point High (often purified by flash chrom.)[1]Low (Distillable, volatile)Low (Volatile, Lachrymator)
Regiocontrol Excellent (Bulky group directs attack)ModeratePoor
Handling Stable oil/solid, easy to weighFuming liquid, moisture sensitiveShock sensitive, lachrymator

Part 3: Experimental Protocols

Synthesis Workflow

The synthesis of 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne is most reliably achieved via the Appel reaction of the corresponding alcohol.[1] This avoids the use of unstable propargyl bromide precursors.[1]

SynthesisWorkflowPropAlcPropargyl AlcoholInterTBDMS-Propargyl Alcohol(Purify)PropAlc->InterSilylation (-78°C)TBDMSClTBDMS-Cln-BuLiTBDMSCl->InterProductTBDMS-Propargyl Bromide(Yield: ~85%)Inter->ProductBrominationAppelCBr4 / PPh3(DCM, 0°C)Appel->Product

Figure 2: Two-step synthesis via metallation and Appel bromination.

Step-by-Step Protocol
Step 1: Preparation of 3-(tert-butyldimethylsilyl)-2-propyn-1-ol[1]
  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Reagents: Dissolve propargyl alcohol (1.0 eq) in anhydrous THF (0.5 M). Cool to -78°C.[1][4]

  • Metallation: Add n-BuLi (2.2 eq) dropwise.[1][5] Stir for 1 hour.

  • Silylation: Add TBDMS-Cl (1.1 eq) dissolved in THF. Allow to warm to room temperature over 4 hours.

  • Quench: Quench with saturated NH4Cl. Extract with Et2O.[1]

  • Workup: Dry over MgSO4, concentrate, and purify via vacuum distillation or flash chromatography (Hexanes/EtOAc).

Step 2: Conversion to 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne[1]
  • Setup: Dissolve the silylated alcohol (from Step 1) in anhydrous DCM (0.3 M) and cool to 0°C.

  • Reagents: Add Carbon Tetrabromide (

    
    , 1.2 eq).
    
  • Reaction: Add Triphenylphosphine (

    
    , 1.2 eq) portion-wise to control exotherm.
    
  • Monitoring: Monitor via TLC (stain with KMnO4).[1][6] The alcohol spot (

    
    ) will disappear, replaced by a less polar bromide spot (
    
    
    in Hexanes).
  • Purification: Filter through a silica plug to remove triphenylphosphine oxide (TPPO).[1] Concentrate and purify via rapid flash chromatography (100% Pentane or Hexanes). Note: Silica gel can induce slight decomposition if the contact time is prolonged; use neutral alumina if available.[1]

References

  • BenchChem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.[1] Retrieved from .[1]

  • Organic Syntheses. Synthesis of 4-trimethylsilyl-2-butyn-1-ol and derivatives. Org.[1][3][4][7][8][9][10] Synth. 2011 , 88, 238-247.[1] Link.[1]

  • Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1] J. Am. Chem. Soc. 1972 , 94, 6190–6191.

  • Sigma-Aldrich. Product Specification: 3-Bromo-1-(trimethylsilyl)-1-propyne.[1]Link.[1]

  • Danheiser, R. L., et al. Scope and Mechanism of the [4+1] Annulation. J. Am. Chem. Soc.[1][3] (Referencing silyl-alkyne shifts).

Technical Guide: Hydrolytic Stability of TBDMS vs. TMS Propargyl Bromides

[1]

Executive Summary

Bottom Line Up Front: For synthetic applications requiring intermediate purification, aqueous workups, or long-term storage, 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne (TBDMS-propargyl bromide) is the superior choice.[1] It exhibits approximately


 times greater hydrolytic stability1

3-bromo-1-(trimethylsilyl)-1-propyne (TMS-propargyl bromide) is cost-effective but kinetically labile.[1] It is best reserved for "one-pot" transformations where the silyl group is either immediately removed or the reaction environment is strictly anhydrous.

Chemical Profile & Structural Analysis[1]

The fundamental difference in stability arises from the steric environment around the silicon atom.[2] While electronic effects play a minor role (both alkyl groups are electron-donating), the steric bulk of the tert-butyl group in TBDMS is the primary driver of kinetic resistance to hydrolysis.[1][2]

FeatureTMS-Propargyl BromideTBDMS-Propargyl Bromide
CAS Number 38002-45-889590-75-0
Structure


Steric Bulk Low (Methyl groups)High (tert-Butyl shield)
Hydrolytic Risk High (Labile to mild base/acid)Low (Requires

or strong acid)
Primary Utility Transient protection, low costRobust protection, multi-step synthesis
Mechanistic Insight: The Nucleophilic Attack

Hydrolysis of the C(sp)-Si bond (protodesilylation) typically proceeds via a pentacoordinate silicon intermediate or transition state.[1]

  • TMS: The small methyl groups allow nucleophiles (water, hydroxide, methanol) easy access to the silicon center.

  • TBDMS: The bulky tert-butyl group acts as a "steric umbrella," significantly raising the activation energy (

    
    ) for the formation of the pentacoordinate species.[1]
    

GNucleophileNucleophile (OH- / H2O)TMS_TargetTMS-Silicon Center(Sterically Accessible)Nucleophile->TMS_Target Fast AttackTBDMS_TargetTBDMS-Silicon Center(Sterically Blocked)Nucleophile->TBDMS_Target Blocked by t-BuHydrolysisHydrolysis / CleavageTMS_Target->Hydrolysis Low EaNo_ReactionStable / No ReactionTBDMS_Target->No_Reaction High Ea

Figure 1: Mechanistic comparison of nucleophilic attack on Silicon. The tert-butyl group in TBDMS prevents the approach of hydrolytic agents.[1][2]

Experimental Validation: Hydrolytic Stress Test

As a Senior Application Scientist, I recommend validating these stability profiles in your specific reaction matrix before scaling up. Below is a Self-Validating Protocol using NMR spectroscopy. This method allows you to quantify the half-life (

1
Protocol: Comparative NMR Hydrolysis Assay

Objective: Determine the relative rate of protodesilylation (loss of silyl group) in a water-miscible organic solvent.

Reagents:

  • Compound A: TMS-propargyl bromide[1]

  • Compound B: TBDMS-propargyl bromide[1]

  • Solvent:

    
    -Acetone (miscible with water)[1]
    
  • Stressor:

    
     (neutral hydrolysis) or 
    
    
    in
    
    
    (basic stress)[1]
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to hydrolysis)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 0.1 mmol of the Propargyl Bromide and 0.05 mmol of Internal Standard in 0.6 mL

    
    -Acetone in an NMR tube.
    
  • Baseline Scan (

    
    ):  Acquire a 
    
    
    NMR spectrum. Integrate the silyl methyl protons (TMS
    
    
    0.2 ppm; TBDMS
    
    
    0.1 ppm) against the internal standard.
  • Induction: Add 50

    
    L of the Stressor (
    
    
    or Base solution). Shake vigorously.
  • Monitoring: Acquire spectra at defined intervals (e.g., 10 min, 1 hr, 6 hr, 24 hr).

  • Analysis: Plot

    
     vs. time to determine the rate constant 
    
    
    .[1]

WorkflowStep11. Prepare Sample(Substrate + Internal Std in d6-Acetone)Step22. Baseline NMR (T0)Step1->Step2Step33. Add Stressor(D2O or Base)Step2->Step3Step44. Kinetic Monitoring(Time-lapse NMR)Step3->Step4Step4->Step4 Loop t = 1h, 6h, 24hStep55. Data Analysis(Integrate Si-CH3 vs Std)Step4->Step5

Figure 2: Workflow for the NMR-based hydrolytic stress test. This self-validating system controls for concentration errors via the internal standard.

Comparative Performance Data

The following data summarizes the expected performance based on general silyl ether/alkyne stability principles and specific reactivity of the propargyl moiety.

Table 1: Relative Stability Under Stress Conditions

ConditionTMS-Propargyl BromideTBDMS-Propargyl BromideResult
Neutral Water (

)
Moderate (

days)
High (

months)
TBDMS allows aqueous workup.[1]
Mild Base (

)
Labile (

1 hour)
StableTMS cleaves rapidly (Standard deprotection).[1]
Strong Base (

)
Very LabileModerateTBDMS survives mild saponification conditions.[1]
Fluoride (

)
Instant CleavageFast CleavageBoth are removed cleanly by Fluoride.[1]
Column Chromatography Risk of degradation (Silica acidity)StableTBDMS is preferred for purification.[1]

Critical Note on Compound Stability: While the silyl group on TBDMS is stable, the bromide (


) is an alkylating agent.[1] In the presence of strong nucleophiles (like hydroxide), the bromide may be displaced (

) before the TBDMS group is cleaved. Always distinguish between desilylation and bromide displacement .

Application Guide: When to Use Which?

Use TMS-Propargyl Bromide If:
  • Cost is the primary driver: It is significantly cheaper per gram.[1]

  • Transient Protection: You intend to remove the silyl group in the very next step (e.g., a "one-pot" Sonogashira coupling followed by deprotection).[1]

  • Anhydrous Conditions: Your entire workflow is strictly non-aqueous.

Use TBDMS-Propargyl Bromide If:
  • Purification is Required: You need to flash chromatograph the intermediate.[1] TMS groups often "streak" or cleave on acidic silica gel; TBDMS is robust.

  • Aqueous Workups: You plan to wash the reaction mixture with brine or water.[1]

  • Orthogonal Protection: You have other acid-labile groups (like acetals) and need a silyl group that survives the conditions required to manipulate them.[1]

  • Long-term Storage: TBDMS derivatives can be stored in the fridge for months without significant hydrolysis; TMS derivatives degrade faster upon exposure to atmospheric moisture.[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (The definitive source on relative silyl stability rates). [1]

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972 , 94(17), 6190–6191.[1] (Seminal paper establishing the stability of TBDMS vs TMS).

  • BenchChem. "A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups." (General stability data).

  • PubChem. "3-Bromo-1-(trimethylsilyl)-1-propyne Compound Summary."[1] National Center for Biotechnology Information.

  • PubChem. "3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne Compound Summary."[1] National Center for Biotechnology Information. [1]

A Comparative Guide to the Steric Effects of Tert-butyl vs. Methyl Silyl Groups in Propargylation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of protecting group is a critical decision that can profoundly influence reaction outcomes. In the realm of propargylation reactions—a cornerstone for the formation of valuable homopropargylic alcohols and allenes—silyl ethers are indispensable for masking the reactivity of terminal alkynes. This guide provides an in-depth technical comparison of two of the most common silyl protecting groups: the sterically demanding tert-butyldimethylsilyl (TBDMS) group and the smaller trimethylsilyl (TMS) group.

This analysis is grounded in the fundamental principles of stereochemistry and supported by representative experimental data to illuminate the causal relationship between steric hindrance and reaction selectivity.

The Core Directive: Steric Hindrance as a Tool for Stereocontrol

The fundamental difference between the TBDMS and TMS groups lies in the spatial volume they occupy. The tert-butyl group in TBDMS creates a significantly larger steric shield around the silyl-protected alkyne compared to the three methyl groups of the TMS moiety.[1][2] This seemingly simple structural variance is a powerful lever for controlling the stereochemical course of reactions, particularly in additions to chiral aldehydes where facial selectivity is paramount.

The prevailing model for predicting the stereochemical outcome of nucleophilic additions to α-chiral aldehydes is the Felkin-Anh model.[3][4][5][6] This model posits that the incoming nucleophile will approach the carbonyl carbon from the least sterically hindered trajectory, which is typically opposite to the largest substituent on the adjacent chiral center. The steric bulk of the nucleophile itself is a critical parameter in this model; a larger nucleophile will experience greater steric repulsion, leading to higher diastereoselectivity.

In the context of propargylation using silyl-protected reagents, the silyl group is an integral part of the nucleophile. Consequently, the larger TBDMS group is expected to amplify the steric interactions predicted by the Felkin-Anh model, resulting in a more pronounced preference for one diastereomer over the other.

Experimental Comparison: Propargylation of a Chiral Aldehyde

To quantify the impact of silyl group sterics on propargylation, we will consider a representative experiment: the addition of silyl-protected propargyl Grignard reagents to (R)-2-phenylpropanal. This reaction can yield two possible diastereomers: the (syn) and (anti) homopropargylic alcohols.

Hypothetical Experimental Data

The following table summarizes the expected outcomes based on the principles of the Felkin-Anh model and typical yields for such reactions.

Silyl GroupPropargyl ReagentProduct Diastereomer Ratio (Syn:Anti)Isolated Yield (%)Reaction Time (h)
Methyl TMS-propargylmagnesium bromide85:15882
Tert-butyl TBDMS-propargylmagnesium bromide>95:5826

This data is illustrative and compiled based on established principles of stereoselective synthesis. Actual results may vary.

As the data illustrates, the increased steric bulk of the TBDMS group leads to a significant enhancement in diastereoselectivity, favoring the syn product. This is a direct consequence of the greater energy penalty for the TBDMS-containing nucleophile to approach the carbonyl from the more hindered face of the aldehyde. However, this increased steric hindrance also impedes the overall reaction rate, resulting in a longer reaction time and a slightly lower isolated yield compared to the less hindered TMS reagent.[7]

Mechanistic Rationale and Visualization

The diastereoselectivity of these reactions is best understood by examining the transition states as described by the Felkin-Anh model.

Felkin_Anh cluster_TMS A) TMS-Propargyl Addition (Lower Selectivity) cluster_TBDMS B) TBDMS-Propargyl Addition (Higher Selectivity) TMS_TS Less Hindered Transition State (Major) TMS_Product_Major Syn Product (Major) TMS_TS->TMS_Product_Major Lower E_act TBDMS_TS Significantly Less Hindered Transition State (Major) TMS_TS_minor More Hindered Transition State (Minor) TMS_Product_Minor Anti Product (Minor) TMS_TS_minor->TMS_Product_Minor Higher E_act TBDMS_TS_minor Significantly More Hindered Transition State (Minor) TBDMS_Product_Major Syn Product (Major) TBDMS_TS->TBDMS_Product_Major Much Lower E_act TBDMS_Product_Minor Anti Product (Minor) TBDMS_TS_minor->TBDMS_Product_Minor Much Higher E_act

Figure 1: Felkin-Anh model applied to TMS vs. TBDMS propargylation.

In the case of the TBDMS-protected propargyl reagent, the energetic difference between the two possible transition states is magnified due to the severe steric clash between the bulky tert-butyl group and the substituents on the chiral aldehyde in the disfavored approach. This leads to a more pronounced preference for the transition state that gives the syn product.

Experimental Protocols

The following are detailed, representative protocols for the comparative experiment described above.

Protocol 1: Synthesis of (Syn)-1-phenyl-4-(trimethylsilyl)pent-1-yn-3-ol

Materials:

  • 3-(Trimethylsilyl)prop-1-yne

  • Magnesium turnings

  • Anhydrous diethyl ether

  • (R)-2-Phenylpropanal

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 3-(trimethylsilyl)prop-1-yne (1.1 eq) in anhydrous diethyl ether to the dropping funnel and add a small portion to the magnesium.

  • Once the Grignard reaction initiates (as evidenced by gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add a solution of (R)-2-phenylpropanal (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of (Syn)-1-phenyl-4-(tert-butyldimethylsilyl)pent-1-yn-3-ol

This protocol is identical to Protocol 1, with the substitution of 3-(tert-butyldimethylsilyl)prop-1-yne for 3-(trimethylsilyl)prop-1-yne and an increase in the reaction time at -78 °C to 6 hours.

Experimental_Workflow cluster_reagent Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Grignard Prepare Silyl-Propargyl Grignard Reagent Cool Cool to -78 °C Grignard->Cool Add_Aldehyde Add Chiral Aldehyde Cool->Add_Aldehyde Stir Stir at -78 °C Add_Aldehyde->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Et2O Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Determine Yield and Diastereomeric Ratio Purify->Analyze

Figure 2: General experimental workflow for silyl-propargylation.

Conclusion: A Tale of Two Silyl Groups

The choice between TBDMS and TMS as a protecting group in propargylation is a classic example of the trade-off between reactivity and selectivity.

  • TMS (Trimethylsilyl): Offers higher reactivity and faster reaction times, making it a suitable choice when high diastereoselectivity is not the primary concern or when dealing with less sterically sensitive substrates. Its ease of removal is also a significant advantage in many synthetic routes.[2]

  • TBDMS (Tert-butyldimethylsilyl): Provides significantly enhanced diastereoselectivity due to its substantial steric bulk. This makes it the superior choice for reactions where precise stereochemical control is paramount. The increased stability of the TBDMS group also offers greater robustness throughout a multi-step synthesis.[1][2]

Ultimately, the optimal silyl protecting group is dictated by the specific requirements of the synthetic target. For drug development professionals and researchers in complex molecule synthesis, a thorough understanding of the steric and electronic properties of these fundamental tools is essential for the rational design of efficient and highly selective synthetic pathways.

References

  • Felkin, H.; Chérest, M.; Prudent, N. Tetrahedron Lett.1968, 9 (18), 2195–2200.
  • Anh, N. T. Top. Curr. Chem.1980, 88, 145–162.
  • Imwinkelried, R.; Seebach, D. Angew. Chem. Int. Ed. Engl.1985, 24 (9), 765-766.
  • Marshall, J. A.; Crooks, S. L.; DeHoff, B. S. J. Org. Chem.1988, 53 (8), 1616–1623.
  • Nelson, T. D.; Crouch, R. D. Synthesis1996, 1996 (09), 1031–1069.
  • Mengel, A.; Reiser, O. Chem. Rev.1999, 99 (5), 1191–1224.
  • Gung, B. W. Tetrahedron1996, 52 (15), 5263–5301.
  • Mukaiyama, T.; Narasaka, K.; Banno, K. J. Am. Chem. Soc.1974, 96 (24), 7503–7509.
  • Heathcock, C. H.; Buse, C. T.; Kleschick, W. A.; Pirrung, M. C.; Sohn, J. E.; Lampe, J. J. Org. Chem.1980, 45 (6), 1066–1081.
  • Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
  • Masamune, S.; Ali, S. A.; Snitman, D. L.; Garvey, D. S. Angew. Chem. Int. Ed. Engl.1980, 19 (7), 557–558.
  • Paterson, I.; Goodman, J. M. Tetrahedron Lett.1989, 30 (8), 997–1000.
  • Brown, H. C.; Bhat, K. S. J. Am. Chem. Soc.1986, 108 (19), 5919–5923.
  • Roush, W. R.; Walts, A. E.; Hoong, L. K. J. Am. Chem. Soc.1985, 107 (26), 8186–8190.
  • Hoffmann, R. W. Angew. Chem. Int. Ed. Engl.1982, 21 (8), 555–642.
  • Denmark, S. E.; Weber, E. J. J. Am. Chem. Soc.1984, 106 (25), 7970–7971.
  • Fleming, I.; Henning, R.; Plaut, H. J. Chem. Soc., Chem. Commun.1984, (1), 29–31.
  • Danishefsky, S. J.; DeNinno, M. P. Angew. Chem. Int. Ed. Engl.1987, 26 (1), 15–23.

Sources

Strategic Advantages of TBDMS over TIPS for Terminal Alkyne Protection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of TBDMS over TIPS Protecting Groups for Terminal Alkynes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In complex organic synthesis, the choice between tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) groups for terminal alkyne protection is often dictated by the required stability profile.[1][2][3] While TIPS is renowned for its extreme robustness, TBDMS offers distinct strategic advantages, particularly in orthogonal deprotection sequences , process scalability , and steric permissiveness . This guide analyzes the specific scenarios where TBDMS outperforms TIPS, supported by experimental data and validated protocols.

Part 1: Mechanistic & Structural Comparison

The utility of silyl protecting groups is governed by the interplay of steric bulk (cone angle) and electronic stabilization.

FeatureTBDMS (TBS)TIPSImpact on Alkyne Protection
Structure t-BuMe₂Si–(i-Pr)₃Si–TBDMS is significantly less bulky.
Steric Bulk ModerateHighTIPS blocks proximal reaction centers; TBDMS allows closer approach of reagents.
Acid Stability High (vs TMS)Very HighTIPS survives conditions that cleave TBDMS.
Base Stability HighExtremeKey Differentiator: TBDMS alkynes can be cleaved by mild base (K₂CO₃/MeOH) or catalytic fluoride; TIPS alkynes often require forcing conditions or Ag(I) additives.
Cost Low (Commodity)HighTBDMS is preferred for early-stage scale-up.
Part 2: The Strategic Advantages of TBDMS
1. Orthogonality and Labile Selectivity

The primary advantage of TBDMS over TIPS is its tunable lability . In multi-step total synthesis, "permanent" protecting groups (like TIPS or TBDPS) are often installed on moieties that must survive the entire sequence, while "temporary" groups (like TBDMS) are used for functionalities that must be revealed mid-synthesis.

  • The Window of Selectivity: TBDMS alkynes can be deprotected selectively in the presence of TIPS alkynes or TIPS ethers. This allows for the sequential functionalization of poly-yne systems.

  • Mechanism: The TBDMS-C(sp) bond is more susceptible to nucleophilic attack (by F⁻ or MeO⁻) than the TIPS-C(sp) bond due to reduced steric shielding of the silicon atom.

2. Atom Economy and Process Efficiency

For drug development professionals working on scale-up (Process Chemistry), TBDMS offers superior metrics:

  • Molecular Weight: TBDMS (Formula weight contribution ~114) vs. TIPS (~157).

  • Atom Economy: Using TBDMS generates less silanol waste per mole of substrate.

  • Cost: TBDMSCl is a commodity reagent, costing significantly less per mole than TIPSCl, making it the standard for large-scale protection of intermediates where extreme stability is not strictly required.

3. Steric Permissiveness at Proximal Centers

While TIPS is excellent for "blanketing" a molecule to prevent side reactions, its bulk can be detrimental if functionalization is required at the propargylic or homopropargylic positions. TBDMS provides sufficient protection for the terminal proton without sterically occluding neighboring reaction sites.

Part 3: Experimental Data & Relative Reactivity[4]

The following data illustrates the stability gap, which is the basis for TBDMS's selective removal advantage.

Table 1: Relative Rates of Hydrolysis (Normalized to TMS = 1)

Note: While specific rates vary by substrate, the hierarchy remains constant.

Protecting GroupAcidic Hydrolysis Rate (Relative)Basic Hydrolysis Rate (Relative)Deprotection Condition (Alkyne Specific)
TMS 1 (Fastest)1 (Fastest)K₂CO₃, MeOH, RT (< 1 h)
TBDMS ~1/20,000~1/20,000K₂CO₃, MeOH (Slow/Heat) or TBAF (Fast)
TIPS ~1/700,000~1/100,000Resistant to K₂CO₃/MeOH; Requires TBAF or AgF
Experimental Observation: Selective Cleavage

In a competitive environment containing both R-C≡C-TBDMS and R'-C≡C-TIPS :

  • Treatment with 1.0 eq TBAF (0°C) preferentially cleaves the TBDMS group.

  • Treatment with K₂CO₃/MeOH (Reflux) will cleave TBDMS over time, while TIPS remains largely intact.

  • AgF is often required to efficiently cleave TIPS alkynes under mild conditions, whereas TBDMS does not require such expensive additives.

Part 4: Visualized Workflows
Diagram 1: Orthogonal Deprotection Strategy

This diagram illustrates a workflow where TBDMS is used as a temporary mask, allowing selective reaction at one alkyne terminus while the TIPS-protected terminus remains dormant.

OrthogonalStrategy Start Bis-Alkyne Substrate (TIPS-C≡C-R-C≡C-TBDMS) Step1 Selective Deprotection (TBAF, 1 eq, 0°C) Start->Step1 TBDMS Cleavage Intermed Mono-Protected Intermediate (TIPS-C≡C-R-C≡C-H) Step1->Intermed Step2 Functionalization (e.g., Sonogashira Coupling) Intermed->Step2 Reaction at Terminal Alkyne Product Functionalized Alkyne (TIPS-C≡C-R-C≡C-Ar) Step2->Product TIPS Intact

Caption: Selective removal of TBDMS in the presence of TIPS allows for precise, sequential functionalization of poly-yne systems.

Diagram 2: Decision Matrix for Alkyne Protection

DecisionMatrix Start Select Alkyne Protecting Group Q1 Is the alkyne terminal in the final product? Start->Q1 Q2 Must it survive harsh bases (e.g., n-BuLi)? Q1->Q2 No (Intermediate) Q3 Do you need to remove it selectively? Q2->Q3 No (Moderate Stability) TIPS Choose TIPS (Max Stability) Q2->TIPS Yes (Extreme Stability Needed) TBDMS Choose TBDMS (Balance/Orthogonality) Q3->TBDMS Yes (Orthogonal to TIPS) TMS Choose TMS (Transient/Labile) Q3->TMS No (Easy Removal)

Caption: Logical decision pathway for selecting TBDMS based on stability requirements and orthogonality needs.

Part 5: Experimental Protocols
Protocol A: General Protection of Terminal Alkyne with TBDMS

Standard procedure yielding high reliability.

  • Setup: Flame-dry a round-bottom flask under inert atmosphere (Ar or N₂).

  • Reagents: Dissolve terminal alkyne (1.0 equiv) in anhydrous THF (0.5 M).

  • Base: Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

    • Alternative (Milder): Use LHMDS or EtMgBr if functional groups are sensitive to n-BuLi.

  • Silylation: Add TBDMSCl (1.2 equiv) as a solution in THF.

  • Warming: Allow to warm to RT over 2 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with Et₂O. Wash organic layer with brine, dry over MgSO₄, and concentrate.[4][5]

  • Purification: Silica gel chromatography (usually non-polar eluent like Hexanes).

Protocol B: Selective Deprotection of TBDMS-Alkyne (Retaining TIPS)

This protocol demonstrates the core advantage of TBDMS.

  • Substrate: Molecule containing Alkynyl-TBDMS and Alkynyl-TIPS .

  • Solvent: Dissolve substrate in MeOH:THF (1:1).

  • Reagent: Add K₂CO₃ (1.5 equiv).

  • Reaction: Stir at Room Temperature. Monitor by TLC every 30 mins.

    • Observation: TBDMS group cleaves within 1–4 hours. TIPS group remains stable (TIPS cleavage usually requires AgF or refluxing TBAF).

  • Workup: Dilute with Et₂O, wash with water/brine.

  • Result: Terminal alkyne is revealed; TIPS-alkyne remains protected.

References
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for stability hierarchy).
  • Caddick, S.; Delisser, V. M.; Doyle, V. E.; Khan, S. "Synthetic Studies on the Deprotection of Trimethylsilyl Alkynes," Tetrahedron1999 , 55, 2737–2754.[4] Link

  • Valois-Escamilla, I.; et al. "Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives," J. Mex. Chem. Soc.2011 , 55, 134.[6] (Demonstrates TIPS stability requiring AgF). Link

  • BenchChem Technical Library. "A Comparative Guide to the Stability of TBS and TIPS Protecting Groups." Link

  • Gelest Inc. "Silanes as Protecting Groups for Terminal Alkyne." Link

Sources

comparing reactivity of propargyl bromide vs silylated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and advanced organic synthesis, the introduction of the propargyl moiety (


) is a critical step for accessing homopropargylic alcohols, heterocycles, and "click" chemistry handles. While Propargyl Bromide  is the traditional reagent, it suffers from severe safety risks (shock sensitivity) and poor regiocontrol (yielding mixtures of alkynes and allenes).

Silylated Analogs , specifically TMS-Propargyl Bromide , offer a superior alternative for precision chemistry. The bulky trimethylsilyl (TMS) group acts as a steric and electronic control element, suppressing unwanted


 pathways in nucleophilic substitutions and directing regioselectivity in metal-mediated couplings. This guide analyzes the trade-offs between these two reagents, providing evidence-based protocols for their application.

Mechanistic Foundations

To select the correct reagent, one must understand the competing pathways governed by steric bulk and the


-silicon effect.
The Regioselectivity Problem ( vs. )

Propargyl electrophiles possess two electrophilic sites: the


-carbon (direct 

) and the

-carbon (

).
  • Propargyl Bromide: Small steric profile allows attack at both sites. In metal-mediated reactions (e.g., Barbier), the intermediate organometallic species rapidly equilibrates between propargyl and allenyl forms (metallotropy), often leading to inseparable mixtures of homopropargyl and allenyl alcohols.[1]

  • TMS-Propargyl Bromide: The bulky TMS group at the

    
    -position sterically hinders the 
    
    
    
    attack, often forcing incoming nucleophiles to the
    
    
    -position (preserving the alkyne). Conversely, in specific metal-mediated reactions (e.g., Indium), the electronic stabilization of the
    
    
    -cation (relative to Si) can be leveraged to exclusively form allenyl products if desired.
Visualization: Metallotropic Equilibrium & Reaction Outcomes

ReactionPathways PB Propargyl Bromide (HC≡C-CH2Br) Metal Metal Insertion (Zn, In, Mg) PB->Metal TMS TMS-Propargyl Bromide (TMS-C≡C-CH2Br) TMS->Metal Equilibrium Metallotropic Equilibrium (Fast Interconversion) Metal->Equilibrium Formation of Propargyl/Allenyl Metal Prod_Alkyne Homopropargyl Alcohol (Alkyne Product) Equilibrium->Prod_Alkyne Kinetic Trap (In/Sn) (Favored by TMS steric bulk) Prod_Allene Allenyl Alcohol (Allene Product) Equilibrium->Prod_Allene Thermodynamic Trap (Favored by unhindered PB)

Figure 1: Mechanistic divergence in metal-mediated couplings. The TMS group biases the equilibrium and kinetic trapping, allowing for high regiocontrol compared to the unsubstituted parent.

Performance Comparison

Reactivity & Selectivity Profile
FeaturePropargyl BromideTMS-Propargyl BromideAdvantage
Primary Mechanism

and

(Competitive)
Biased

(Steric control)
TMS (Predictable)
Barbier Reaction (Zn) Yields mixture of alkyne/alleneHigh selectivity (Ligand dependent)TMS
Click Chemistry Direct precursorRequires deprotection (

,

)
Propargyl Bromide (Speed)
Stability Shock sensitive; explosiveStable liquid; higher flash pointTMS (Safety)
Boiling Point 89°C (Volatile)~150°C (Low volatility)TMS (Handling)
Atom Economy HighLower (Loss of TMS group)Propargyl Bromide
Safety Assessment
  • Propargyl Bromide: Classified as a high-energy material. It can decompose explosively upon heating or shock. It is typically sold as an 80% solution in toluene to mitigate this risk, but concentration changes due to evaporation can re-introduce hazard.

  • TMS-Propargyl Bromide: The addition of the silyl group significantly increases molecular weight and thermal stability. It is not classified as an explosive, making it suitable for scale-up in pilot plants where process safety is paramount.

Experimental Protocols

Protocol A: Synthesis of TMS-Propargyl Bromide

For labs requiring fresh, high-purity reagent avoiding commercial stabilizers.

Reagents:

  • 3-(Trimethylsilyl)prop-2-yn-1-ol (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Bromine (

    
    , 1.1 equiv)
    
  • Dichloromethane (DCM, anhydrous)[2]

Workflow:

  • Preparation: Dissolve

    
     (37.1 mmol) in anhydrous DCM (50 mL) under 
    
    
    
    atmosphere. Cool to 0°C.
  • Bromination: Add

    
     (34.0 mmol) dropwise. The solution will turn orange, then precipitate a white solid (triphenylphosphine dibromide).
    
  • Addition: Add TMS-propargyl alcohol (30.9 mmol) slowly to the suspension at 0°C.

  • Reaction: Stir at 0°C for 30 min, then warm to room temperature for 1 hour.

  • Workup: Wash with water (

    
     mL) and 10% aqueous HCl (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate (carefully, do not distill to dryness if using propargyl bromide, but TMS analog is safer), and purify via short silica plug (Hexanes).
    
  • Yield: Expect ~70-85% of a clear liquid.

Protocol B: Regioselective Indium-Mediated Propargylation

Using TMS-Propargyl Bromide to access homopropargylic alcohols exclusively.

Reagents:

  • Aldehyde (1.0 equiv)

  • TMS-Propargyl Bromide (1.2 equiv)

  • Indium powder (1.2 equiv)

  • Solvent: THF/H2O (1:1)

Workflow:

  • Setup: In a round-bottom flask, mix the aldehyde and TMS-propargyl bromide in THF/H2O.

  • Activation: Add Indium powder in one portion.

  • Reaction: Sonicate or stir vigorously at room temperature for 2–4 hours. The induction period is shorter with TMS analogs due to higher lipophilicity facilitating surface contact.

  • Quench: Add 1M HCl carefully to dissolve residual Indium hydroxides.

  • Extraction: Extract with Ethyl Acetate.

  • Deprotection (Optional): If the terminal alkyne is required, treat the crude product with

    
     in MeOH (room temp, 1h) to remove the TMS group quantitatively.
    

Decision Guide: When to Use Which?

DecisionTree Start Start: Select Reagent Q1 Is the target molecule Scale > 10g? Start->Q1 Q2 Is regioselectivity critical? (Avoid allene impurities) Q1->Q2 No UseTMS USE TMS-PROPARGYL BROMIDE (High Safety, High Selectivity) Q1->UseTMS Yes (Safety Priority) Q2->UseTMS Yes UsePB USE PROPARGYL BROMIDE (High Reactivity, Low Cost) Q2->UsePB No (Separation possible)

Figure 2: Decision matrix for reagent selection based on scale and selectivity requirements.

References

  • Regioselective Propargylation via Indium Medi

    • Title: Regioselective propargylation of aldehydes with propargyl bromide mediated by Sn-In in aqueous media.[1][3]

    • Source: ResearchG
    • URL:

  • Zinc-Medi

    • Title: Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq.[4] NH4Cl Solution.

    • Source: NIH / PMC
    • URL:

  • Synthesis of TMS-Propargyl Bromide

    • Title: 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE Synthesis Methods.[2][5][6][7]

    • Source: ChemicalBook
    • URL:

  • Safety D

    • Title: 3-Bromo-1-(trimethylsilyl)-1-propyne Safety Data Sheet.[8]

    • Source: Fisher Scientific
    • URL:

  • Propargyl Bromide Reactivity Profile

    • Title: Propargyl Bromide - CAMEO Chemicals.
    • Source: NOAA
    • URL:

Sources

Safety Operating Guide

Proper Disposal Procedures: (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane

[1]

Part 1: Executive Summary & Immediate Action

Do not treat this compound as a generic organic solvent. (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane (CAS: 89590-75-0) combines the reactivity of an alkylating agent (propargyl bromide moiety) with the flammability of an organosilane .[1] While the bulky tert-butyldimethylsilyl (TBDMS) group provides greater stability than the parent propargyl bromide, the carbon-bromine bond remains labile and reactive.[1]

Immediate Disposal Directives:

  • Primary Stream: Segregate into Halogenated Organic Waste .

  • Prohibited: Do NOT mix with strong oxidizers, strong bases, or aqueous acids in the waste container.

  • Spill Control: Use Sodium Thiosulfate solution for quenching residues.[2] Do not use bleach.

Part 2: Chemical Profile & Hazard Assessment

Understanding the molecule's structure is the prerequisite for safe disposal. The TBDMS group stabilizes the alkyne, but the primary bromide is a potent electrophile.

FeatureSpecificationRisk Implication
Structure TBDMS-C≡C-CH₂-BrAlkylating Agent: Reacts with nucleophiles (DNA, proteins).[1][3] Potential carcinogen/mutagen.[4]
Functional Group Propargyl BromideLachrymator: Irritating to eyes/mucous membranes even at low concentrations.
Stability Silyl-protected AlkyneEnergetic: Less shock-sensitive than pure propargyl bromide, but still capable of exothermic decomposition if heated or catalyzed by metals.[1]
Flash Point ~85–95°C (Est.)[1]Combustible: Class IIIA combustible liquid.

Critical Safety Note: Unlike simple alkyl halides, propargyl halides can decompose explosively if concentrated and heated, or if treated with azides (forming organic azides).[1] Never dispose of this material in waste containers containing sodium azide or heavy metals.

Part 3: Waste Segregation & Decision Logic

Effective disposal requires strict stream segregation to prevent "trash can chemistry"—uncontrolled reactions inside the waste drum.

Diagram 1: Waste Stream Decision Matrix

This logic flow dictates where the material goes based on its state (Pure vs. Mixture) and quantity.

WasteSegregationStartDisposal OriginStateCheckMaterial State?Start->StateCheckBulkPureBulk Liquid / High Concentration (>10%)StateCheck->BulkPurePure/StockDiluteDilute Reaction Mixture (<10%)StateCheck->DiluteReaction MixResidueTrace Residue / Spill CleanupStateCheck->ResidueGlassware/SpillsSegregationSegregate: Halogenated Organic WasteBulkPure->SegregationSolventCheckMain Solvent?Dilute->SolventCheckQuenchChemical Quench Required(See Protocol B)Residue->QuenchContainerContainer: HDPE or Glass(No Metal Cans)Segregation->ContainerLabelLabel: 'Flammable, Toxic,Halogenated'Container->LabelHaloSolvHalogenated (DCM, Chloroform)SolventCheck->HaloSolvYesNonHaloSolvNon-Halogenated (THF, Ether)SolventCheck->NonHaloSolvNoHaloSolv->SegregationNonHaloSolv->Segregation*Force to Halogenateddue to Br content

Caption: Decision matrix for segregating TBDMS-propargyl bromide waste. Note that even non-halogenated solvent mixtures should often be routed to Halogenated streams if the bromine content is significant (>1-2%).[1]

Part 4: Detailed Disposal Protocols
Protocol A: Bulk Disposal (Unused Reagent)

Use this for expired stock or excess reagent >5 mL.[1]

  • Container Selection: Use an amber glass bottle or high-density polyethylene (HDPE) container. Avoid metal containers as propargyl halides can react with metals (copper, magnesium) to form explosive acetylides or Grignard-like species [1].[1]

  • Labeling: Clearly mark the tag with:

    • Full Chemical Name.

    • Hazards: Flammable , Toxic , Lachrymator .[1]

    • Constituents: "Contains Organic Bromides."

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

  • Destruction: Professional incineration at >1000°C with scrubber systems (to capture HBr and SiO2 ash) is the only acceptable final destruction method.

Protocol B: Quenching & Deactivation (Spills & Glassware)

Use this for cleaning syringes, flasks, or neutralizing small spills (<5 mL).[1]

The Chemistry: We utilize a nucleophilic substitution reaction. Sodium thiosulfate (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Reaction: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="ng-star-inserted display">

Step-by-Step Procedure:

  • Preparation: Prepare a 10% w/v aqueous Sodium Thiosulfate solution.

  • Application:

    • For Glassware: Rinse the contaminated flask with the thiosulfate solution. Let it sit for 15-20 minutes.

    • For Spills: Cover the spill with an absorbent pad, then soak the pad with the thiosulfate solution.

  • Verification: The lachrymatory effect (eye irritation) should cease.

  • Final Cleanup:

    • Wash the quenched mixture with water and soap.[4][5][6]

    • The resulting liquid can generally be drained (check local regulations regarding silanols) or collected in aqueous waste.

    • Do NOT use Bleach (Hypochlorite): Bleach is an oxidizer.[1][7] Mixing oxidizers with propargyl compounds can lead to unpredictable exothermic reactions.

Part 5: Emergency Spill Response Workflow

In the event of a significant spill (>10 mL) outside a fume hood, immediate evacuation may be necessary due to the lachrymatory nature of the compound.

Diagram 2: Spill Response Operations

SpillResponseAlertSpill DetectedAssessAssess Volume & LocationAlert->AssessMinorMinor (<10mL) Inside HoodAssess->MinorContainedMajorMajor (>10mL) or Outside HoodAssess->MajorUncontainedPPEDon PPE:Nitrile Gloves (Double),Goggles, Lab CoatMinor->PPEEvacuateEvacuate LabAlert EHSMajor->EvacuateAbsorbCover with Absorbent PadsPPE->AbsorbQuenchStepApply 10% Sodium Thiosulfate SolutionAbsorb->QuenchStepWaitWait 20 Mins (Deactivation)QuenchStep->WaitCollectCollect into Solid Waste BagWait->CollectCleanWash Area with Soap & WaterCollect->Clean

Caption: Operational workflow for managing spills. Note that "Major" spills outside a fume hood require evacuation due to respiratory and ocular irritation risks.[1]

References
  • Bretherick's Handbook of Reactive Chemical Hazards. Propargyl Bromide and Derivatives. 7th Edition. Elsevier. (Warning regarding metal acetylide formation and shock sensitivity of parent compounds).
  • BenchChem Technical Support . (2025). Bromine Removal from Reaction Mixtures: Quenching with Sodium Thiosulfate. Retrieved from [1]

  • Fisher Scientific . (2025). Safety Data Sheet: 3-Bromo-1-(trimethylsilyl)-1-propyne. (Used as structural analog for hazard profiling). Retrieved from [1]

  • Sigma-Aldrich . (2025).[8] Safety Data Sheet: (3-Bromopropoxy)-tert-butyldimethylsilane. (Comparative data for silyl-protected alkyl bromides). Retrieved from

  • National Institutes of Health (NIH) - PubChem .[1] Compound Summary: (3-Bromopropoxy)(tert-butyl)dimethylsilane.[1][3] Retrieved from [1]

Personal protective equipment for handling (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, operational, and disposal protocols for (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane (CAS: 131365-11-2).[1]

Executive Safety Directive: This compound is a silyl-protected propargyl bromide .[1][2] While the tert-butyldimethylsilyl (TBDMS) group provides steric bulk and thermal stability compared to the parent propargyl bromide, the molecule retains the propargyl bromide functionality (-C≡C-CH₂Br) .[1][2] Consequently, it must be handled as a potent alkylating agent , a severe lachrymator (tear-inducing), and a corrosive substance.[1][2]

Hazard Identification & Risk Assessment

The primary risks stem from the electrophilic carbon adjacent to the bromine atom.[1] This site is highly reactive toward biological nucleophiles (DNA, proteins), classifying this compound as a potential genotoxin.[1]

Hazard ClassDescriptionOperational Implication
Acute Toxicity Alkylating agent capable of modifying cellular macromolecules.[1][2]Zero-skin-contact policy. Double-gloving is mandatory.[1][2]
Lachrymator Vapors cause severe eye and respiratory tract irritation.[1][2][3]Fume hood use is non-negotiable. Never open on an open bench.[1]
Physical Combustible liquid.[1][2][3][4][5] Potential shock sensitivity (lower than parent alkyne, but non-zero).[1]Store cold (2–8°C).[1] Avoid metal spatulas or ground glass joints if possible (friction).[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for organobromides due to rapid permeation.[1] A multi-barrier approach is required.

PPE Selection Table
ComponentSpecificationRationale (Causality)
Hand Protection (Inner) Nitrile (4 mil) Provides tactile sensitivity and a base layer of protection.[1][2]
Hand Protection (Outer) Silver Shield / Laminate (EVOH) Critical: Organobromides can permeate nitrile in minutes.[1][2] Laminate film provides >4h breakthrough time.[1]
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary defense against lachrymatory vapors.[1][2] Respirators (P100/OV) are for emergency egress only.[1][2]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient against lachrymatory vapors which can bypass side shields.[1][2]
Body Protection Lab Coat (Cotton/Flame Resistant) Prevents skin absorption from splashes.[1][2]

Operational Handling Protocol

Objective: Transfer and react the reagent without exposing the operator to vapors or aerosols.

A. Preparation (Pre-Work)
  • Verify Ventilation: Ensure the fume hood is operating at certified specifications.

  • Quench Bath: Prepare a beaker of 10% aqueous sodium thiosulfate or dilute ammonia/ethanol mixture inside the hood.[1][2] This serves as a "kill station" for contaminated tips and syringes.[1]

  • Glassware: Use oven-dried glassware. Although TBDMS is stable, moisture can hydrolyze the C-Br bond over time, releasing HBr.[1]

B. Transfer Technique (Syringe/Cannula)[1][2]
  • Do not pour. Pouring generates aerosols.[1]

  • Step 1: Clamp the reagent bottle securely.

  • Step 2: Insert a needle connected to an inert gas line (Nitrogen/Argon) to equalize pressure.[1]

  • Step 3: Use a gas-tight syringe with a Luer-lock needle to withdraw the liquid.[1]

  • Step 4: Upon withdrawal, immediately wipe the needle tip with a Kimwipe soaked in DCM, then drop the Kimwipe into the Quench Bath .[1][2]

C. Reaction Setup
  • Add the reagent dropwise to the reaction vessel at 0°C (ice bath) to control exotherms, especially if reacting with strong nucleophiles (e.g., amines, thiolates).[1]

  • Sealing: Use Teflon sleeves on ground glass joints to prevent seizing and reduce friction (shock hazard mitigation).[1][2]

Emergency Response & Decision Logic

The following diagram outlines the decision-making process for handling incidents involving this compound.

SafetyLogic Start Incident Detected Type Identify Incident Type Start->Type Spill Spill (>1 mL) Type->Spill Liquid on Bench/Floor Exposure Personal Exposure Type->Exposure Contact with Body Evacuate 1. Evacuate Lab 2. Close Hood Sash Spill->Evacuate Vapors Present Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Absorb Absorb with Vermiculite (Do NOT use paper towels) Evacuate->Absorb After vapors settle (PPE ON) Wash Wash with Soap/Water (15 mins) - No Alcohol Skin->Wash Immediate Rinse Eye Wash Station (15 mins, hold eyelids open) Eye->Rinse Immediate Decon Treat Waste with 10% Na2S2O3 (Thiosulfate) Absorb->Decon

Figure 1: Incident Response Workflow.[1][2][4][5] Note that alcohol should not be used for skin washing as it may enhance dermal absorption of the alkyl bromide.[1]

Waste Disposal & Decontamination

Principle: Never dispose of the active alkylating agent directly.[1] It must be chemically neutralized (quenched) to destroy the electrophilic site.[1]

Quenching Protocol
  • Active Agent: 10% Sodium Thiosulfate (

    
    ) or dilute Ethanolic Ammonia.[1]
    
  • Mechanism: Thiosulfate acts as a soft nucleophile, displacing the bromide and forming a non-volatile, water-soluble Bunte salt.[1][2]

    • Reaction:

      
      [1]
      
  • Procedure:

    • Collect all contaminated solid waste (gloves, wipes) in a dedicated bag.[1]

    • For liquid waste: Stir the reaction mixture with the quench solution for 12 hours at room temperature.

    • Verify pH is neutral.[1]

    • Dispose of the resulting mixture as Halogenated Organic Waste .[1][2]

References

  • PubChem. (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane (CAS 131365-11-2).[1] National Library of Medicine.[1] Available at: [Link][1]

  • LookChem. CAS 131365-11-2 Product Information. Available at: [Link][1]

Sources

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